Olean-12-en-28-oic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17990-43-1 |
|---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h9,21-23H,8,10-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MXEMKMNFLXVQBW-CDNBJWEZSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |
Synonyms |
Olean-12-en-28-oic acid |
Origin of Product |
United States |
Natural Occurrence and Distribution of Olean 12 En 28 Oic Acid
Specific Plant Sources and Tissues Rich in Olean-12-en-28-oic Acid
Viscum album L. (Mistletoe)
This compound is a known constituent of Viscum album L., commonly known as mistletoe. mdpi.comchemicalbook.com It has been identified in this parasitic plant, often extracted from its leaves. chemicalbook.com The presence of oleanolic acid in Viscum album is significant as the plant has a long history of use in traditional medicine. chemicalbook.com Further research has also pointed to the presence of the compound in Viscum album L. var. coloratum Ohwi, with its occurrence noted across different host trees. wikidata.org
Capparis ovata
Capparis ovata, a species of caper, has been identified as a source of this compound. researchgate.netmdpi.com The compound has been isolated from the leaves of this plant. researchgate.netmdpi.com Research has highlighted that alongside other triterpenoids, oleanolic acid is a notable secondary metabolite in Capparis ovata extracts. researchgate.netmdpi.com A study focusing on the anti-inflammatory properties of the plant's extracts successfully isolated oleanolic acid from a dichloromethane/hexane extract of the leaves. mdpi.com Another derivative, olean-12-en-28-ol, 3b-pentacosanoate (OPCA), has also been isolated from Capparis ovata. acs.org
Lotus glaber-mill herb
This compound has been isolated from the ethyl-acetate fraction of Lotus glaber-mill herb. scinito.aiekb.eg Specifically, it is referred to as 3ß-hydroxyl-Olean-12-en-28-oic acid in studies concerning this plant. scinito.aiekb.eg This pentacyclic triterpene sapogenin is a key phytochemical constituent of this member of the Fabaceae family. scinito.aiekb.eg
Eriobotrya japonica Thunb. (Loquat)
The leaves of Eriobotrya japonica Thunb., or the loquat tree, are a significant source of this compound. researchgate.netchemfaces.combiocrick.com The compound is found alongside its isomer, ursolic acid, in the leaves. researchgate.net Studies have been conducted to determine the distribution of these triterpene acids in fresh leaves, fallen leaves, and flowers. researchgate.net One study reported that the total content of triterpenoids in loquat flowers was 0.439%, with oleanolic acid accounting for 15.3% of that total. nih.gov Another analysis of crude extract from Eriobotrya japonica Thunb. found a mixture of ursolic acid (74.35%) and oleanolic acid (23.61%). rsc.org The presence of 3-oxo-Olean-12-en-28-oic acid and its methyl ester has also been reported in the leaves. chemfaces.comchemfaces.combiocrick.com
Salvia miltiorrhiza
Salvia miltiorrhiza, also known as Danshen, is another plant where this compound is present. nih.govnih.govnp-mrd.org The compound has been reported in the roots of this perennial plant. researchgate.net It is considered one of the common pentacyclic triterpenoids with an oleanane (B1240867) skeleton found in Salvia species. researchgate.net
Sambucus chinensis
This compound has been identified as one of the chemical constituents of Sambucus chinensis. nih.govwikidata.orgresearchgate.netnih.gov It has been isolated and purified from this plant using various chromatographic methods. nih.gov The compound is found alongside other triterpenes like ursolic acid. researchgate.netnih.gov
Corni Fructus
Corni Fructus, the dried ripe fruit of Cornus officinalis Sieb. et Zucc., contains this compound. mdpi.comresearchgate.nethactcm.edu.cn It is listed as one of the major pentacyclic triterpenoids in this traditional medicine. hactcm.edu.cnd-nb.info The content of oleanolic acid, along with other indicative components, can change significantly with the storage period of the dried fruit. hactcm.edu.cn One study established a linear range for oleanolic acid in Corni Fructus to be 7.74-154.8 mg · L-1. researchgate.net
Data on this compound Distribution
The following table summarizes the distribution of this compound in the aforementioned plants.
| Plant Species | Part(s) Containing this compound |
| Viscum album L. (Mistletoe) | Leaves chemicalbook.com |
| Capparis ovata | Leaves researchgate.netmdpi.com |
| Lotus glaber-mill herb | Aerial parts (from ethyl-acetate fraction) scinito.aiekb.eg |
| Eriobotrya japonica Thunb. (Loquat) | Leaves, Flowers researchgate.netnih.gov |
| Salvia miltiorrhiza | Roots researchgate.net |
| Sambucus chinensis | Whole plant researchgate.netnih.gov |
| Corni Fructus | Fruit hactcm.edu.cnd-nb.info |
Quantitative Analysis of this compound
This table presents available quantitative data regarding the concentration of this compound in specific plants.
| Plant Species | Part Analyzed | Analytical Method | Concentration/Content |
| Eriobotrya japonica Thunb. | Flowers | HPLC | 15.3% of total triterpenoids (0.439% total) nih.gov |
| Eriobotrya japonica Thunb. | Crude Extract | pH-zone-refining countercurrent chromatography | 23.61% of a mixture with ursolic acid rsc.org |
| Corni Fructus | Fruit | HPLC-ELSD | Linear range of 7.74-154.8 mg · L-1 researchgate.net |
Aralia elata
Commonly known as the Japanese angelica tree, Aralia elata is a species within the Araliaceae family. Research has confirmed the presence of this compound in this plant. researchgate.nettandfonline.comroyalsocietypublishing.org It is found alongside its glycosides, such as elatoside E and elatoside F, which were isolated from the root cortex of Aralia elata grown in Japan. tandfonline.com Studies have indicated that the concentration of oleanolic acid can vary between different parts of the plant, with the roots reportedly containing higher levels compared to other tissues. nih.gov
Couepia polyandra
Couepia polyandra, a flowering tree in the Chrysobalanaceae family, has been a source for the isolation of this compound. researchgate.netscielo.org.conih.gov Scientific investigations involving bioassay-directed fractionation of extracts from this plant have led to the identification of oleanolic acid along with other triterpenoids. mdpi.comthieme-connect.com Notably, a new acylated derivative, 3β,16β,23-triacetoxythis compound, was also isolated from Couepia polyandra. mdpi.comthieme-connect.com
Perilla frutescens
Perilla frutescens, a member of the Lamiaceae family, is another plant species in which this compound has been identified. tandfonline.comscielo.org.co Studies have been conducted to quantify the levels of oleanolic acid and its isomer, ursolic acid, in different parts of this plant. scielo.br Research has shown the presence of these bioactive triterpene acids in P. frutescens collected from various locations, highlighting its role as a natural source of this compound. scielo.brresearchgate.net
Glechoma hederaceae
Commonly known as ground-ivy, Glechoma hederaceae from the Lamiaceae family is recognized as containing this compound. scielo.org.coscielo.brresearchgate.net Quantitative analyses have been performed on different parts of Glechoma hederacea and the related species Glechoma hirsuta. thieme-connect.comnih.gov These studies have revealed that the aboveground parts, particularly the leaves, are significant sources of this triterpenoid (B12794562). thieme-connect.comnih.gov
Variability in this compound Content Across Plant Species and Geographic Locations
The concentration of this compound is not uniform and exhibits considerable variation depending on the plant species, the specific part of the plant, and the geographical location of its growth.
Research on Aralia elata buds from eight different geographical regions in China demonstrated that the chemical composition, including the total saponin (B1150181) content for which oleanolic acid is a primary aglycone, is significantly influenced by the geographical origin. royalsocietypublishing.orgresearchgate.net Similarly, a study on Perilla frutescens from five different locations in China revealed variations in the content of oleanolic acid among different plant parts and locations. scielo.brresearchgate.net
A study on the related species Glechoma longituba found significant differences in oleanolic acid content among 29 different populations in China, further underscoring the impact of geographical distribution. researchgate.net The content of oleanolic acid can also differ substantially between various plant species. For instance, a comparative study of 88 taxa from the Lamiaceae family showed that the oleanolic acid content ranged from trace amounts to 1.840% of the dry weight. researchgate.net Plants within the Nepetoideae subfamily were found to produce significantly higher amounts of oleanolic acid compared to those in the Lamioideae subfamily. researchgate.net
Furthermore, the part of the plant analyzed plays a crucial role in the recorded content of this compound. In Glechoma hederacea, the leaves have been identified as having a higher concentration of this compound compared to other plant parts. thieme-connect.comnih.gov In Aralia elata, the roots have been reported to contain higher levels of oleanolic acid. nih.gov
The following tables present data from studies that have quantified the content of this compound in different plants and under various conditions.
Table 1: Oleanolic Acid Content in Different Parts of Perilla frutescens from Various Locations in China
| Location | Plant Part | Oleanolic Acid Content (mg/g) |
| Anguo | Leaf | 1.25 |
| Anguo | Aerial Part | 0.83 |
| Anguo | Stem | 0.41 |
| Anguo | Root | Not Detected |
| Bozhou | Leaf | 1.17 |
| Bozhou | Aerial Part | 0.76 |
| Bozhou | Stem | 0.35 |
| Bozhou | Root | Not Detected |
| Yulin | Leaf | 1.32 |
| Yulin | Aerial Part | 0.89 |
| Yulin | Stem | 0.46 |
| Yulin | Root | Not Detected |
| Hebei | Leaf | 1.21 |
| Hebei | Aerial Part | 0.80 |
| Hebei | Stem | 0.39 |
| Hebei | Root | Not Detected |
| Shandong | Leaf | 1.28 |
| Shandong | Aerial Part | 0.85 |
| Shandong | Stem | 0.43 |
| Shandong | Root | Not Detected |
| Data adapted from a study on the determination of oleanolic and ursolic acids in different parts of Perilla frutescens. scielo.br |
Table 2: Content of Oleanolic Acid in Various Species of the Lamiaceae Family
| Species | Plant Part | Oleanolic Acid Content (% dry weight) |
| Nepeta cataria | Herb | 0.375 |
| Lavandula angustifolia | Herb | 0.289 |
| Melissa officinalis | Herb | 0.452 |
| Mentha spicata | Herb | 0.198 |
| Origanum vulgare | Herb | 0.640 |
| Rosmarinus officinalis | Herb | 1.280 |
| Salvia officinalis | Herb | 1.840 |
| Thymus vulgaris | Herb | 0.560 |
| Data represents a selection from a broader study on 88 taxa of the Lamiaceae family. researchgate.net |
Biosynthetic Pathways and Metabolic Engineering of Olean 12 En 28 Oic Acid
Enzymatic Steps in Olean-12-en-28-oic Acid Biosynthesis
The journey to this compound begins with the cytosolic mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These units are condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256). wikipedia.orgnih.gov
The key enzymatic transformations from 2,3-oxidosqualene to this compound are primarily catalyzed by two classes of enzymes: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s). nih.govplos.org
Cyclization: The first committed step is the cyclization of 2,3-oxidosqualene into the pentacyclic structure of β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase. wikipedia.orgplos.org
Oxidation: Following the formation of the β-amyrin scaffold, a series of three sequential oxidation reactions occur at the C-28 methyl group. These reactions are catalyzed by a multifunctional CYP450 enzyme, typically from the CYP716A subfamily. wikipedia.orgplos.orgresearchgate.net The oxidation proceeds as follows:
β-amyrin is hydroxylated to form erythrodiol. nih.govplos.org
Erythrodiol is then oxidized to oleanolic aldehyde. plos.org
Finally, oleanolic aldehyde is oxidized to yield this compound (oleanolic acid). wikipedia.orgplos.org
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Substrate | Product |
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | 2,3-Oxidosqualene | β-amyrin |
| Cytochrome P450 (CYP450) | CYP716A subfamily | β-amyrin | Erythrodiol |
| Cytochrome P450 (CYP450) | CYP716A subfamily | Erythrodiol | Oleanolic aldehyde |
| Cytochrome P450 (CYP450) | CYP716A subfamily | Oleanolic aldehyde | This compound |
Squalene Cyclization and Oleanane (B1240867) Scaffold Formation
The formation of the oleanane scaffold is a pivotal step in the biosynthesis of this compound and is catalyzed by β-amyrin synthase (bAS). rsc.org This enzyme facilitates the intricate cyclization of the linear 2,3-oxidosqualene molecule into the pentacyclic triterpenoid (B12794562) skeleton of β-amyrin. portlandpress.comnih.gov The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a cascade of cyclization and rearrangement reactions to form the five rings of the oleanane structure. portlandpress.com The process culminates in a deprotonation step that introduces the characteristic double bond at the C-12 position of the oleanane skeleton. portlandpress.com The resulting β-amyrin serves as the foundational scaffold for the subsequent synthesis of this compound and a vast array of other triterpenoids. rsc.orgnih.gov
This compound Derivations and Modifications within Plant Metabolisms
In plants, this compound serves as a precursor for a diverse range of derivatives, primarily through glycosylation and other modifications. nih.govmdpi.com These modifications contribute to the vast structural diversity of saponins (B1172615) and other related compounds.
Glycosylation: One of the most common modifications is the attachment of sugar moieties to the oleanolic acid backbone, typically at the C-3 hydroxyl group or the C-28 carboxylic acid group. mdpi.com This process is catalyzed by glycosyltransferases (GTs) and results in the formation of oleanolic acid glycosides, also known as saponins. mdpi.comtandfonline.com The nature and linkage of these sugar chains can vary significantly, leading to a wide array of saponins with different properties. tandfonline.com
Other Modifications: Besides glycosylation, the oleanane skeleton can undergo further hydroxylations at different positions, as well as other modifications such as acylation, leading to an even greater diversity of compounds. benthamdirect.comresearchgate.net For instance, the introduction of a hydroxyl group at the C-2 position of oleanolic acid by a CYP716C subfamily enzyme leads to the formation of maslinic acid. nih.govresearchgate.net
Table 2: Examples of this compound Derivatives in Plants
| Derivative Name | Modification from this compound |
| Maslinic acid | Hydroxylation at C-2 |
| Oleanolic acid glycosides (Saponins) | Glycosylation at C-3 and/or C-28 |
| 3-oxo-olean-12-en-28-oic acid | Oxidation of the C-3 hydroxyl group |
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes, such as β-amyrin synthase and the relevant CYP450s, is often regulated by transcription factors and can be induced by various internal and external stimuli. mdpi.com
For example, transcription factors from the C-repeat binding factor (CBF) family have been shown to play a role in regulating oleanolic acid biosynthesis, particularly in response to cold stress. mdpi.com Overexpression of certain CBF genes can lead to an upregulation of key enzyme genes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and β-amyrin synthase (βAS), resulting in increased production of oleanolic acid. mdpi.com
Metabolic engineering strategies have been successfully employed to enhance the production of this compound in microbial hosts like Saccharomyces cerevisiae. nih.goviospress.nlresearchgate.netnih.gov These approaches often involve the heterologous expression of plant genes encoding β-amyrin synthase and the necessary CYP450s, along with optimization of the host's metabolic pathways to increase the supply of precursors. plos.orgresearchgate.net Such efforts have demonstrated the potential for sustainable and high-level production of this valuable compound. nih.govresearchgate.net
Chemical Synthesis and Derivatization of Olean 12 En 28 Oic Acid
Natural Derivatives of Olean-12-en-28-oic Acid
This compound, also known as oleanolic acid, is widely found in the plant kingdom, often not as a free acid but as a component of more complex molecules. wikipedia.org These natural derivatives primarily include triterpenoid (B12794562) saponins (B1172615) and glycosylated conjugates.
Triterpenoid Saponins Incorporating this compound Aglycones
Triterpenoid saponins are a major class of natural derivatives where one or more sugar chains are attached to the oleanolic acid aglycone (the non-sugar part). mdpi.com The sugar moieties can be linked at either the C-3 hydroxyl group or the C-28 carboxylic acid group. nih.gov
Structural Diversity: The composition and linkage of these sugar chains contribute to the vast structural diversity of saponins. For instance, studies on Beta vulgaris (beetroot) have identified numerous saponins with oleanolic acid as the aglycone, varying in the number and type of sugar units. nih.govpan.olsztyn.pl These can include sugars like glucose, xylose, and rhamnose.
Occurrence: Saponins with an oleanolic acid core are prevalent in various plants. For example, they have been identified in different cultivars of red beet, where the dominant form is a triglycoside derivative of oleanolic acid. nih.gov Similarly, both oleanolic acid and hederagenin (B1673034) (a closely related triterpenoid) are found as aglycones in saponins from Barbarea vulgaris (winter cress). mdpi.com
The specific saponin (B1150181) profile can vary significantly between different plant species and even between different parts of the same plant. pan.olsztyn.pl
Glycosylated Conjugates of this compound
Glycosylated conjugates of oleanolic acid involve the attachment of sugar molecules to the core structure. This glycosylation can occur at different positions, most commonly at the C-3 hydroxyl or the C-28 carboxyl groups, leading to monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains) saponins. pan.olsztyn.plnih.gov
Biotransformation: One method for producing glycosylated derivatives is through biotransformation, using microorganisms or their enzymes. For example, Bacillus subtilis has been shown to glycosylate oleanolic acid at the C-28 position to produce oleanolic acid-28-O-β-D-glucopyranoside. nih.gov
Chemical Synthesis: Chemical methods can also be employed to introduce various glycosyl fragments at the C-3 or C-28 positions of oleanolic acid. mdpi.com These synthetic approaches allow for the creation of novel glycosylated conjugates with potentially enhanced properties.
Semi-Synthetic Strategies for this compound Derivatives
The chemical modification of oleanolic acid has been a significant area of research to enhance its biological activities. nih.gov These strategies focus on modifying specific functional groups on the oleanolic acid skeleton.
Modifications at the C-3 Position
The hydroxyl group at the C-3 position is a primary target for chemical modification, leading to a variety of derivatives. mdpi.com
Acylations: Acetylation of the C-3 hydroxyl group is a common modification. For example, acetyl-oleanolic acid derivatives have been synthesized by reacting oleanolic acid with acetic anhydride (B1165640) in pyridine. nih.gov
Arylidene Derivatives: The introduction of arylidene moieties at the C-2 and C-3 positions has been explored to create new derivatives.
Triazole Conjugates: The synthesis of oleanolic acid-uracil conjugates has been reported, where modifications to the A-ring of the triterpene skeleton are explored. researchgate.net
Modifications at the C-28 Position
The carboxylic acid group at the C-28 position offers another site for extensive chemical derivatization. tandfonline.com
Methyl Esters: Methylation of the C-28 carboxylic acid to form methyl esters is a straightforward modification. This can be achieved using reagents like iodomethane. nih.govcore.ac.uk
Amides: A variety of amide derivatives have been synthesized by reacting the C-28 carboxylic acid with different amines. For instance, derivatives have been prepared with piperazine, N-methylpiperazine, and various diamines. nih.govsioc-journal.cn
Imidazole Derivatives: The synthesis of imidazolide (B1226674) derivatives at the C-28 position has also been reported as a strategy to create more potent compounds. nih.gov
Modifications at the C-2, C-15, C-17 Positions
Besides the C-3 and C-28 positions, other sites on the oleanolic acid backbone have been targeted for modification.
C-2 Position: Modifications at the C-2 position, often in conjunction with C-3 modifications, have led to the development of derivatives such as those with an α,β-unsaturated ketone moiety. mdpi.com Indole-fused derivatives involving the C-2 and C-3 positions have also been synthesized. mdpi.com
C-15 Position: Microbiological transformations have been used to introduce hydroxyl groups at the C-15 position. For example, Trichothecium roseum can convert oleanolic acid into 15α-hydroxy-3-oxo-olean-12-en-28-oic acid. mdpi.com
C-17 Position: While the C-28 carboxylic acid is attached to C-17, direct modifications on the C-17 carbon itself are less common but are a feature of highly potent synthetic derivatives like CDDO, where modifications at this position have been extensively explored. nih.gov
Data Tables
Table 1: Examples of Natural Derivatives of this compound
| Derivative Type | Specific Example | Source | Reference |
| Triterpenoid Saponin | Oleanolic acid triglycoside | Beta vulgaris (Red Beet) | nih.gov |
| Triterpenoid Saponin | Hederagenin cellobioside | Barbarea vulgaris (Winter Cress) | mdpi.com |
| Glycosylated Conjugate | Oleanolic acid-28-O-β-D-glucopyranoside | Biotransformation with Bacillus subtilis | nih.gov |
Table 2: Examples of Semi-Synthetic Derivatives of this compound
| Modification Site | Derivative Class | Specific Modification | Reference |
| C-3 | Acylation | Acetyl group | nih.gov |
| C-28 | Esterification | Methyl ester | nih.govcore.ac.uk |
| C-28 | Amidation | Piperazine moiety | nih.gov |
| C-2, C-3 | Fusion | Indole ring | mdpi.com |
| C-15 | Hydroxylation | 15α-hydroxy group | mdpi.com |
This compound Lactones and Bromolactones
The synthesis of lactones and bromolactones from oleanolic acid introduces significant structural changes, often by intramolecular cyclization involving the C-28 carboxylic acid and the C-12═C-13 double bond. A series of these derivatives has been synthesized and characterized.
The general synthetic approach begins with oleanolic acid, which can be acetylated to protect the C-3 hydroxyl group. The subsequent lactonization is a key step. For instance, treatment of 3-acetyl oleanolic acid with bromine in a sodium bicarbonate solution can lead to the formation of a bromolactone. Specifically, the reaction proceeds via the electrophilic addition of bromine to the C-12═C-13 double bond, followed by an intramolecular nucleophilic attack by the C-28 carboxylate group. This process typically yields a γ-lactone, where the C-28 carboxyl group forms an ester linkage with a modified carbon of the C-ring, such as C-13.
Further chemical transformations can be carried out on these lactone intermediates. For example, the bromo group can be eliminated to form a new double bond, or the acetyl group at C-3 can be removed or modified. Oxidation of the C-3 hydroxyl group to a ketone is also a common derivatization step. One reported derivative is the 3,12-dioxoolean-28-oic acid 28β→13β-olide, synthesized from a 3β-hydroxy-12-oxoolean-28-oic acid 28β→13β-olide precursor. dergipark.org.tr These transformations result in a variety of oleanolic acid derivatives featuring either a lactone or a bromolactone system within the triterpenoid skeleton. dergipark.org.trCurrent time information in Bangalore, IN.
This compound Oxadiazole Derivatives (e.g., Olean-12-Eno[2,3-c]oxadiazol-28-oic acid - OEOA)
A notable class of derivatives involves the fusion of a heterocyclic ring to the A-ring of the oleanolic acid skeleton. An example is Olean-12-eno[2,3-c] dergipark.org.trsemanticscholar.orgcemm.atoxadiazol-28-oic acid (OEOA), which has been synthesized from oleanolic acid. google.com The synthesis of OEOA transforms the C-2 and C-3 positions of the A-ring into a fused oxadiazole ring system. google.comnih.gov
The creation of OEOA from its parent compound, oleanolic acid, results in a molecule with a molecular weight of 480.69, compared to 456.71 for oleanolic acid. This modification significantly alters the chemical properties of the A-ring. google.com While oleanolic acid itself is often found to be inactive against certain leukemia cell lines, the synthetic derivative OEOA has demonstrated inhibitory effects on the proliferation of human leukemia cells. google.comgoogle.com The synthesis of such heterocyclic derivatives represents a key strategy in modifying the biological activity profile of natural triterpenoids. nih.gov
PEGylated this compound Analogs
To improve the physicochemical properties of oleanolic acid, such as solubility, researchers have explored the synthesis of Polyethylene glycol (PEG) conjugated derivatives. PEGylation involves the covalent attachment of PEG chains to the molecule.
One synthetic strategy involves creating amide derivatives of oleanolic acid. A set of PEGylated-diamine derivatives has been semi-synthesized. ontosight.ai This approach typically involves activating the C-28 carboxylic acid of the triterpene, followed by conjugation with a diamine linker, which is then attached to a PEG chain. These modifications aim to enhance the molecule's properties for potential therapeutic applications. ontosight.ai
This compound Derivatives with Ethylidene Bridges
The incorporation of an ethylidene group as a linker or as part of a fused ring system represents another synthetic modification of this compound. In one study, an ethylidene bridge was used as a linker to connect dithiocarbamates to the oleanolic acid scaffold. cemm.at The synthesis involved a two-step protocol. First, oleanolic acid was reacted with 1,2-dibromoethane (B42909) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to produce [2-bromoethyl] 3-hydroxy-12-en-28-oic acid. nih.gov This intermediate was then reacted with various dithiocarbamates to yield the final conjugate products. cemm.atnih.gov This method was developed to simplify the synthetic route and control the polarity of the target molecules. cemm.at
Another approach involves the formation of an ethylidene acetal (B89532). For 1,2- or 1,3-diols present in triterpenoid structures, an ethylidene acetal can be used as a protecting group during multi-step syntheses. ontosight.airesearchgate.net For example, a compound named this compound, 3,23-(ethylidenebis(oxy))-, methyl ester, (3β,4α,20α)- has been described, indicating the formation of an ethylidene bridge between the C-3 and C-23 hydroxyl groups. dntb.gov.ua
Dimerization Approaches for this compound
Dimerization is a synthetic strategy that involves linking two molecules of oleanolic acid to create a larger compound. Various methods have been developed to synthesize these dimers, often connecting them through the C-3 hydroxyl or C-28 carboxyl functional groups using different types of spacer linkers.
One common method involves joining two oleanolic acid molecules via the C-17 carboxyl group. nih.gov In a developed method, oleanolic acid is dissolved in DMF, heated, and reacted with potassium carbonate (K₂CO₃). Subsequently, an α,ω-dibromoalkane or α,ω-dibromoalkene is added to act as the linker, forming a diester bridge between the two triterpenoid units. ontosight.ai This approach has been used to create a series of dimers with linkers of varying lengths and saturation. ontosight.ai
Click chemistry has also been employed as a highly efficient method for synthesizing oleanolic acid dimers. dergipark.org.tr This approach can be used to create triazole-linked dimers. For instance, to link two molecules at their C-3 positions, the benzyl (B1604629) ester of oleanolic acid can be reacted with propargyl bromide to introduce an alkyne group. cemm.at A separate oleanolic acid molecule is modified to contain an azide (B81097) group. The two modified oleanolic acid molecules can then be joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in a dimer connected by a stable triazole ring. dergipark.org.trcemm.at Amide linkages have also been utilized to create dimers. dergipark.org.tr The acetylation of these oleanolic acid dimers has also been performed, leading to another class of derivatives. dntb.gov.uanih.govcdnsciencepub.com
Bioconversion and Microbial Transformation of this compound
Bioconversion, or microbial transformation, utilizes microorganisms like fungi and bacteria to carry out specific chemical reactions on a substrate. This method is a powerful tool for generating novel derivatives of complex natural products like this compound, often achieving high regio- and stereoselectivity that is difficult to replicate with traditional chemical synthesis.
Fungal Biotransformation (e.g., Fusarium lini, Rhizomucor miehei, Trichothecium roseum)
Filamentous fungi are widely used for the biotransformation of triterpenoids, catalyzing reactions such as hydroxylations at various positions on the oleanolic acid skeleton.
Fusarium lini The fermentation of oleanolic acid with the fungus Fusarium lini has been shown to yield oxidative metabolites. cdnsciencepub.com One major product is 2α,3β-dihydroxythis compound (maslinic acid). nih.govdntb.gov.ua A second, new metabolite identified from this biotransformation is 2α,3β,11β-trihydroxythis compound. cemm.atnih.govdntb.gov.ua These transformations demonstrate the capability of F. lini to introduce hydroxyl groups at the C-2 and C-11 positions of the oleanolic acid structure. nih.gov
Rhizomucor miehei The fungus Rhizomucor miehei has been used to hydroxylate oleanolic acid at several positions. nih.gov Biotransformation of oleanolic acid with R. miehei CECT 2749 produced a mixture of polar metabolites. These include a 30-hydroxyl derivative known as queretaroic acid (3β,30-dihydroxythis compound), a 7β,30-dihydroxylated metabolite (canthic acid or 3β,7β,30-trihydroxythis compound), and a 1β,30-dihydroxylated metabolite (1β,3β,30-trihydroxythis compound). researchgate.net When maslinic acid (2α,3β-dihydroxythis compound) was used as the substrate for R. miehei, the fungus produced several different derivatives, including a C-30 hydroxylated metabolite, an 11-oxo derivative, and an olean-11-en-28,13β-olide derivative. researchgate.net
Trichothecium roseum Microbial transformation of oleanolic acid with Trichothecium roseum leads to the formation of hydroxylated and oxidized derivatives. nih.gov Two main metabolites have been isolated and characterized from this process: 15α-hydroxy-3-oxo-olean-12-en-28-oic acid and 7β,15α-dihydroxy-3-oxo-olean-12-en-28-oic acid. These products indicate that T. roseum is capable of catalyzing oxidation at the C-3 position and hydroxylation at the C-7 and C-15 positions of the oleanane (B1240867) skeleton. nih.gov
Hydroxylation and Other Oxidative Metabolite Formations
The oxidation of this compound is a key transformation, leading to the formation of various hydroxylated and other oxidative metabolites. These reactions can be achieved through both biological and chemical methods. Microbial biotransformation, for instance, utilizes enzymes like β-glucosidase and various oxidative enzymes to cleave sugar moieties and catalyze hydroxylation or ring-opening reactions, producing diverse derivatives. mdpi.com
Chemical synthesis provides a more controlled approach to hydroxylation. An efficient semi-synthesis of 1-hydroxy-3-deoxythis compound from oleanolic acid has been reported, proceeding in 6-8 steps. tandfonline.com This process involves key steps such as the stereoselective formation of an α,β-unsaturated epoxy ketone followed by a Wharton reaction to introduce the hydroxyl group at the C-1 position. tandfonline.comtandfonline.com The specific epimers, either 1α- or 1β-hydroxy derivatives, can be selectively synthesized. tandfonline.com
Another study detailed the oxidation of 3-acetyloleanolic acid. academie-sciences.fr Treatment of this compound with an oxidizing agent under specific conditions yielded a 12α-hydroxy derivative, with the stereochemistry of the newly introduced hydroxyl group being confirmed through NOESY spectrum analysis. academie-sciences.fr Further reaction led to the formation of 3-acetyl-11-oxo-oleanoic acid. academie-sciences.fr The metabolism of oleanolic acid can also lead to the formation of various oxidative products, which have been studied for their biological interactions. nih.govresearchgate.netplos.orgmdpi.com
Methodologies for Chemical Synthesis of this compound Analogs
The synthesis of this compound analogs involves a multi-step process that often begins with its extraction from natural sources, followed by purification and chemical modification.
Microwave-Assisted Extraction Techniques
Microwave-Assisted Extraction (MAE) is a modern and efficient green technology for isolating this compound from plant materials. nih.gov This technique uses non-ionizing electromagnetic radiation to rapidly heat the solvent and plant matrix, enhancing extraction efficiency. nih.gov The effectiveness of MAE is influenced by several parameters, including the choice of solvent, solvent-to-material ratio, microwave power, temperature, and extraction time. mdpi.comakjournals.comnih.gov
Studies have optimized these conditions for various plant sources. For example, a maximum yield of 1.23% oleanolic acid was obtained from the roots of Lantana camara using a chloroform:methanol (B129727) mixture (60:40, v/v) at 600 W for 6 minutes. akjournals.com For Ligustrum lucidum, optimal yields were achieved with 80% ethanol (B145695), a 15:1 liquid-to-material ratio, at 500 W and 70°C for 20-30 minutes. mdpi.comnih.gov Similarly, for Ocimum sanctum, an 80:20 ethanol:water mixture with a 1:30 solid-to-solvent ratio at 272 W for 3 minutes proved most effective. bbe.or.kr Researchers have demonstrated that MAE is significantly more efficient than conventional methods like Soxhlet extraction. nih.gov
Table 1: Optimized Conditions for Microwave-Assisted Extraction of this compound
| Plant Source | Optimal Solvent | Solvent/Material Ratio | Microwave Power (W) | Time (min) | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Ligustrum lucidum | 80% Ethanol | 15:1 | 500 W | 20 | 70°C | 4.4 mg/g | mdpi.com |
| Lantana camara | CHCl₃:MeOH (60:40) | 15 mL for sample | 600 W | 6 | 50°C | 1.23% | akjournals.com |
| Ocimum sanctum | Ethanol:Water (80:20) | 30:1 | 272 W | 3 | Not Specified | 89.64% of total | bbe.or.kr |
Chromatographic Purification Methods
Following extraction, purification is essential to obtain high-purity this compound for subsequent derivatization. Chromatographic techniques are the primary methods used for this purpose. google.com Column chromatography is widely employed, often using silica (B1680970) gel as the stationary phase with various solvent systems like hexane:acetone or chloroform:methanol to separate the target compound from other extracted materials. tandfonline.comnih.govmdpi.com
For more precise separation and analysis, High-Performance Liquid Chromatography (HPLC) is utilized. akjournals.comjfda-online.com Reversed-phase HPLC (RP-HPLC) is a common configuration for analyzing oleanolic acid and its derivatives. jfda-online.comnih.gov The separation of the structural isomers oleanolic acid and ursolic acid, which often occur together in nature, presents a significant challenge. nih.gov An effective HPLC method to resolve this issue involves using hydroxypropyl-β-cyclodextrin as a mobile phase additive, which has been shown to achieve a high peak resolution (Rs = 8.143). nih.gov Other purification techniques mentioned in the literature include medium pressure liquid chromatography (MPLC) and preparative HPLC. google.com
Condensation Reactions (e.g., Claisen Schmidt)
The Claisen-Schmidt condensation is a powerful reaction for synthesizing analogs of this compound, particularly by modifying the A-ring. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net This reaction typically involves the condensation of a ketone (derived from oleanolic acid) with an aromatic aldehyde in the presence of a base, such as lithium hydroxide, to form an α,β-unsaturated ketone, specifically an arylidene derivative. frontiersin.orgresearchgate.net
A variety of arylidene derivatives have been synthesized by reacting 3-oxothis compound with different substituted benzaldehydes. frontiersin.orgnih.gov This strategy has been used to introduce diverse functionalities onto the oleanolic acid scaffold, creating libraries of new compounds. mdpi.comfrontiersin.orgnih.gov For example, a series of benzylidene analogs were synthesized, and their structures were confirmed using NMR and mass spectrometry. frontiersin.org These reactions can be followed by further modifications, such as the reduction of the C-3 keto group, to generate additional analogs. frontiersin.org
Table 2: Examples of this compound Analogs via Claisen-Schmidt Condensation
| Analog Type | Reactants | Key Structural Feature | Reference |
|---|---|---|---|
| Benzylidene Derivatives (3a-s) | 3-oxo-oleanolic acid + Substituted Benzaldehydes | Benzylidene group at C-2 | frontiersin.org |
| Arylidene Derivatives (3a-3o) | 3-oxo-oleanolic acid + Various Aromatic Aldehydes | Arylidene group at C-2 | nih.govresearchgate.net |
| 4-pyridinylideno-OA (21) | 3-oxo-oleanolic acid + 4-Pyridinecarboxaldehyde | Pyridinylidene group at C-2 | mdpi.com |
Stereochemical Control in Derivatization
Maintaining or intentionally altering the stereochemistry of this compound during derivatization is crucial, as the three-dimensional structure of the molecule is critical to its properties. nih.govmdpi.com The molecule possesses eight stereocenters, and modifications, particularly at the C-3 position, can have significant implications. nih.govmdpi.com
An example of stereochemical control is demonstrated in the synthesis of 1-hydroxy-3-deoxythis compound. tandfonline.com The process involves the stereoselective formation of an α,β-unsaturated epoxy ketone, which then undergoes a Wharton reaction. tandfonline.comtandfonline.com This sequence allows for the controlled introduction of a hydroxyl group at either the 1α- or 1β-position, demonstrating precise stereochemical control. tandfonline.com
In another instance, the hydroxylation of 3-acetyloleanolic acid resulted in the formation of a 12α-hydroxy derivative. academie-sciences.fr The α-orientation of the hydroxyl group was specifically determined using NOESY NMR spectroscopy, which confirmed the stereochemistry by observing the lack of dipolar coupling between H-12 and the β-oriented methyl group at C-27. academie-sciences.fr These examples highlight the sophisticated methods employed to control the stereochemical outcomes in the synthesis of oleanolic acid analogs.
Advanced Analytical Methodologies for Olean 12 En 28 Oic Acid Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of Olean-12-en-28-oic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR spectra are characterized by the presence of seven tertiary methyl group signals, typically observed as singlets in the range of δ 0.80 to 1.26 ppm. A key diagnostic signal is the olefinic proton at C-12, which appears as a broad singlet or triplet around δ 5.10-5.43 ppm, confirming the olea-12-ene skeleton. csic.esresearchgate.net The proton of the hydroxyl group at C-3 gives a signal that can vary in its chemical shift.
¹³C NMR spectroscopy provides a complete count of the carbon atoms in the molecule. The spectrum of this compound displays 30 distinct carbon signals. uantwerpen.be Key resonances include the carboxyl carbon (C-28) at approximately δ 178-183 ppm, the olefinic carbons C-12 and C-13 at around δ 122.4 ppm and δ 143.8 ppm respectively, and the carbon bearing the hydroxyl group (C-3) at about δ 79.0 ppm. csic.esmdpi.com
2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assigning the ¹H and ¹³C signals unequivocally. nih.govmdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular structure. nih.gov These methods are particularly useful for distinguishing between oleanolic acid and its isomer, ursolic acid. nih.gov
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| 1 | 38.52 | - |
| 2 | 28.18 | - |
| 3 | 79.07 | 3.19 |
| 4 | 37.11 | - |
| 5 | 55.31 | - |
| 6 | 18.41 | - |
| 7 | 32.46 | - |
| 8 | 39.36 | - |
| 9 | 47.71 | - |
| 10 | 38.82 | - |
| 11 | 23.48 | - |
| 12 | 122.44 | 5.26 |
| 13 | 143.85 | - |
| 14 | 41.72 | - |
| 15 | 27.78 | - |
| 16 | 23.15 | - |
| 17 | 45.96 | - |
| 18 | 41.38 | 2.84 |
| 19 | 45.96 | - |
| 20 | 30.76 | - |
| 21 | 33.94 | - |
| 22 | 32.75 | - |
| 23 | 28.18 | 0.85 |
| 24 | 15.65 | 0.65 |
| 25 | 15.37 | 0.79 |
| 26 | 16.91 | 0.66 |
| 27 | 26.01 | 1.02 |
| 28 | 178.24 | - |
| 29 | 33.18 | 0.78 |
| 30 | 23.71 | 0.80 |
Data obtained for the methylester derivative in CDCl₃. mdpi.com
Mass Spectrometry (MS, UPLC-MS)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of oleanolic acid is 456.7 g/mol . mdpi.com In electron impact (EI) mass spectrometry, common major fragments are observed at m/z 248 (a characteristic retro-Diels-Alder fragment), 203, 189, and 133. csic.esresearchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for identifying and quantifying oleanolic acid in complex mixtures. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high throughput and sensitivity for the determination of oleanolic acid in biological samples like plasma and liver tissue. nih.gov Using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 455 is often observed in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 457 is seen in positive ion mode. nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Due to the lack of extensive chromophores in its structure, the UV-Vis spectrum of this compound is not highly characteristic. It typically exhibits a single, narrow absorption peak at around 205-210 nm when dissolved in solvents like ethanol (B145695) or methanol (B129727). mdpi.comijpsonline.com This absorption is attributed to the C=C double bond within the molecule. While not ideal for structural elucidation on its own, UV detection is widely used in conjunction with HPLC for quantification purposes. mdpi.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the different vibrational modes of its chemical bonds. royalsocietypublishing.org
Key vibrational bands include:
A broad band in the region of 3430 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. ijpsonline.comresearchgate.net
Bands around 2943 cm⁻¹ and 2871 cm⁻¹ due to the C-H stretching of methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net
A sharp peak around 1690-1700 cm⁻¹ attributed to the C=O stretching of the carboxylic acid group. ijpsonline.comresearchgate.net
A band near 1638 cm⁻¹ associated with the C=C stretching of the double bond in the oleanene skeleton. researchgate.net
Vibrations in the 1463-1384 cm⁻¹ range corresponding to C-H bending. researchgate.net
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from other compounds in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC-PDA, HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of this compound. nih.govjbclinpharm.org Reversed-phase columns, particularly C18, are most commonly employed for separation. mdpi.comnih.gov
HPLC with Photodiode Array (PDA) detection allows for the monitoring of absorbance at multiple wavelengths, with 210 nm being the typical wavelength for detection. mdpi.comjbclinpharm.org The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous solution, sometimes with a buffer to control pH. jbclinpharm.orgnih.gov This method has been successfully used to quantify oleanolic acid in various plant materials. nih.govjbclinpharm.org
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, making it ideal for analyzing complex samples and for pharmacokinetic studies. chrom-china.comshimadzu.com This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry, allowing for very low limits of detection, often in the nanogram per milliliter (ng/mL) range. chrom-china.comshimadzu.com
Table 2: Exemplary HPLC Methods for this compound Quantification
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Methanol: 0.03 mol/L phosphate (B84403) buffer (pH 2.9) (85:15) | 1.0 | UV at 210 nm | 15.43 | jbclinpharm.orgnih.gov |
| HPLC | - | Methanol: Water (90:10 v/v) | 1.0 | UV at 210 nm | 12.83 | hrpub.org |
| UPLC-MS | Acquity UPLC HSS | Methanol: 5 mM ammonium (B1175870) acetate (B1210297) in water (85:15) | 0.4 | MS | 3.85 | nih.gov |
| UHPLC-MS/MS | Waters Acquity BEH C18 | 10 mM ammonium acetate: Methanol (25:75 v/v) | 0.38 | MS/MS (m/z 455) | 6.9 | hrpub.org |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique used for the identification and quantification of this compound in various samples, particularly from plant extracts. greenpharmacy.inforesearchgate.net This method offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net
The methodology involves applying the sample as a band onto a pre-coated HPTLC plate, typically silica (B1680970) gel 60F254. scispace.comresearchgate.net The plate is then developed in a chamber containing a suitable mobile phase, which separates the components of the sample based on their differential adsorption. After development, the plate is dried and derivatized with a reagent to visualize the separated compounds. journalejmp.comgreenpharmacy.info Anisaldehyde-sulfuric acid is a commonly used derivatizing agent, which produces colored spots upon heating, allowing for densitometric quantification at a specific wavelength, often in the visible range (e.g., 530-540 nm). scispace.comjournalejmp.com
The specificity of the method is confirmed by comparing the Retention factor (Rf) value and the spectrum of the spot from the sample with that of a standard this compound. ijpsr.com HPTLC methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net
Table 1: Examples of Validated HPTLC Methods for this compound Quantification
| Mobile Phase (v/v/v) | Detection Wavelength | Rf Value | Linearity Range (ng/spot) | Source |
|---|---|---|---|---|
| Toluene: Ethyl acetate: Methanol: Acetone (14:4:1:1) | 540 nm | Not Specified | Not Specified | scispace.comgreenpharmacy.info |
| Hexane: Ethyl acetate: Methanol (8.2:1.8:0.5) | 540 nm | Not Specified | 1200-4200 | researchgate.net |
| Toluene: Ethyl acetate: Formic acid (4.0:1.0:0.1) | 529 nm | Not Specified | Not Specified | researchgate.net |
| Toluene: Methanol (9:1) | Not Specified | 0.31 | 1000-6000 | ijpsr.com |
| Toluene: Ethyl acetate: Glacial acetic acid (7:3:0.1) | 540 nm | 0.58 ± 0.01 | 50-500 | researchgate.net |
| Toluene: Ethyl acetate: Formic acid (7:3:0.2) | 530 nm | Not Specified | Not Specified | journalejmp.com |
Gas Chromatography Mass Spectrometry (GCxGC-MS)
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a mass spectrometer (MS) is a highly powerful analytical tool for the separation and identification of compounds in complex mixtures. amazonaws.com This technique is particularly well-suited for the analysis of triterpenoids, including this compound and its derivatives, within intricate matrices like plant extracts. amazonaws.commdpi.com
The GCxGC system utilizes two different types of gas chromatography columns connected by a thermal modulator. amazonaws.com This configuration provides a much higher separation capacity compared to conventional one-dimensional GC. amazonaws.com The addition of a mass spectrometer, especially a high-speed detector like a time-of-flight (TOF) or a triple quadrupole mass spectrometer, allows for the identification and confirmation of the separated compounds based on their mass spectra. amazonaws.comuliege.be For GC analysis, non-volatile compounds like triterpenic acids must first be derivatized to increase their volatility, for example, through silylation. uliege.bescispace.com
Key advantages of GCxGC-MS for triterpenoid (B12794562) analysis include:
Exceptional Separation Capacity : The two-dimensional separation resolves compounds that would typically co-elute in a single-column system. amazonaws.com
Structured Chromatograms : The resulting 2D chromatograms often show structured relationships where chemically similar compounds align in specific patterns, aiding in identification. amazonaws.com
High Sensitivity and Selectivity : The use of MS detection, particularly with techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), provides high sensitivity and selectivity for target analytes. uliege.be
While detailed GCxGC-MS methods specifically for this compound are not widely published, the technique's proven ability to separate complex hydrocarbon mixtures and analyze biomarkers, including triterpenes, demonstrates its significant potential for this application. amazonaws.com For instance, an analogue, olean-12-en-28-butanol-β-one-3β-hydroxy-4,4-bis-β,10α, 14α, 20α-pentamethyl, was identified as a major marker compound in a plant extract using GCxGC-MS, highlighting the technique's utility in characterizing oleanane-type triterpenoids. mdpi.com
Purity Assessment and Structural Elucidation of this compound and Derivatives
The definitive identification and characterization of this compound and its derivatives rely on a combination of chromatographic and spectroscopic techniques to assess purity and elucidate the chemical structure.
Purity Assessment The purity of an isolated compound is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. For example, the purity of oleanolic acid isolated from Eugenia caryophyllus was determined to be 97.7% by HPLC. journalskuwait.org In another study, the purity of the compound isolated from Lantana camara was found to be 95% by HPLC. akjournals.com HPLC provides a quantitative measure of the main compound relative to any impurities.
Structural Elucidation Once purity is established, a combination of spectroscopic methods is employed to confirm the compound's identity and structure.
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. For this compound, mass spectrometry consistently shows a molecular ion [M]+ at a mass-to-charge ratio (m/z) of 456, which corresponds to the molecular formula C₃₀H₄₈O₃. sid.irresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. neliti.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful techniques for the definitive structural elucidation of organic molecules like this compound. researchgate.netrsc.org
The ¹H-NMR spectrum provides information about the proton environment. Key characteristic signals for this compound include seven singlets for the tertiary methyl groups, a triplet for the olefinic proton at position H-12 (around δ 5.27-5.43 ppm), and a doublet of doublets for the H-3 proton (around δ 3.23 ppm), which is attached to the same carbon as the hydroxyl group. akjournals.comsid.ir
The ¹³C-NMR spectrum reveals the number and type of carbon atoms. For this compound, it shows 30 carbon signals, including the characteristic signals for the C-12 and C-13 double bond (around δ 122.6 and 144.8 ppm, respectively) and the carboxyl carbon at C-28 (around δ 180.2-183.8 ppm). sid.ir
2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure, especially for more complex derivatives like glycosides. neliti.commdpi.com
Table 2: Characteristic NMR Spectral Data for this compound
| Atom | ¹³C-NMR (δ ppm, Pyridine-d₅) | ¹H-NMR (δ ppm, CDCl₃) | Source |
|---|---|---|---|
| 3 | 78.1 | 3.23 (dd) | sid.ir |
| 12 | 122.6 | 5.27 (t) | sid.ir |
| 13 | 144.8 | - | sid.ir |
| 18 | 42.0 | 2.82 (dd) | sid.ir |
| 27 | 26.2 | 1.13 (s) | sid.ir |
| 28 | 180.2 | - | sid.ir |
Preclinical Pharmacological Activities and Molecular Mechanisms of Olean 12 En 28 Oic Acid
Anti-Tumor and Anti-Cancer Mechanisms of Olean-12-en-28-oic Acid
Oleanolic Acid exerts its anti-neoplastic effects by modulating various signaling pathways within cancer cells. mdpi.com Its efficacy has been observed in numerous cancer types, including breast, prostate, lung, liver, and colon cancer cell lines. nih.govnih.gov The core anti-cancer strategies employed by this compound include halting the uncontrolled proliferation of tumor cells and triggering their self-destruction through apoptosis. nih.gov
Oleanolic Acid has been shown to potently inhibit the proliferation of a wide array of human cancer cell lines in a dose- and time-dependent manner. oup.comnih.gov Studies have documented its activity against prostate cancer (DU145), breast cancer (MCF-7), glioblastoma (U87), and liver cancer (HepG2), among others. nih.govnih.govspandidos-publications.com The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several cell lines, quantifying its cytotoxic effects. nih.gov For instance, treatment with Oleanolic Acid resulted in a dose-dependent reduction in the viability of HepG2 hepatocellular carcinoma cells. spandidos-publications.com However, it has been noted that while effective against many solid tumor cell lines, Oleanolic Acid is less effective at inhibiting the proliferation of leukemia cells in its natural form. plos.org
Table 1: IC50 Values of Oleanolic Acid in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Source |
|---|---|---|---|
| DU145 | Prostate Cancer | 112.57 | semanticscholar.org |
| MCF-7 | Breast Cancer | 132.29 | semanticscholar.org |
| U87 | Glioblastoma | 163.60 | semanticscholar.org |
| HepG2 | Liver Cancer | 30 µM | nih.gov |
A primary mechanism behind the anti-tumor activity of Oleanolic Acid is its ability to induce apoptosis, or programmed cell death, in cancer cells. oup.comproquest.com This process is crucial for eliminating malignant cells without inducing an inflammatory response. Oleanolic Acid triggers apoptosis through a series of coordinated molecular events, primarily involving the activation of the intrinsic or mitochondrial pathway. mdpi.comoup.com Morphological changes characteristic of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies, have been observed in various cancer cells following treatment with the compound. oup.combegellhouse.com
Caspases are a family of protease enzymes that serve as the key executioners of apoptosis. researchgate.net Oleanolic Acid treatment leads to the activation of this caspase cascade. oup.com Studies have consistently shown the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. oup.combegellhouse.com In human leukemia HL60 cells, Western blot analysis revealed that both caspase-9 and caspase-3 were activated. oup.comnih.gov Similarly, in colon cancer cells, Oleanolic Acid significantly upregulated the expression of caspase-3, caspase-8, and caspase-9. nih.gov Research on prostate (DU145), breast (MCF-7), and glioblastoma (U87) cells demonstrated a marked increase in caspase-3 expression following treatment. nih.gov
Table 2: Effect of Oleanolic Acid on Caspase Activation
| Cell Line | Caspase Activated | Observed Effect | Source |
|---|---|---|---|
| DU145 | Caspase-3 | 3.16-fold increase in expression | nih.gov |
| MCF-7 | Caspase-3 | 4.33-fold increase in expression | nih.gov |
| U87 | Caspase-3 | Marked upregulation | nih.gov |
| HL60 (Leukemia) | Caspase-3, Caspase-9 | Activation observed | oup.comnih.gov |
| B16F-10 (Melanoma) | Caspase-3, Caspase-9 | Upregulated gene expression | begellhouse.com |
| SW-480, HCT-116 (Colon) | Caspase-3, Caspase-8, Caspase-9 | Significantly upregulated | nih.gov |
Oleanolic Acid predominantly triggers the mitochondrial pathway of apoptosis. mdpi.comnih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). researchgate.net Oleanolic Acid disrupts this balance, promoting cell death by downregulating Bcl-2 and upregulating Bax. begellhouse.comnih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane. mdpi.comnih.gov
A critical consequence of this is the loss of the mitochondrial membrane potential (ΔΨm) and the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. mdpi.comspandidos-publications.comoup.com Once in the cytoplasm, cytochrome c associates with other factors to form the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. oup.com Studies have confirmed that Oleanolic Acid treatment leads to a potent loss of mitochondrial membrane potential in HepG2 cells and a significant increase in cytochrome c expression in DU145 and MCF-7 cells. nih.govspandidos-publications.com
Table 3: Modulation of the Mitochondrial Pathway by Oleanolic Acid
| Cell Line | Mitochondrial Event | Observed Effect | Source |
|---|---|---|---|
| B16F-10 (Melanoma) | Bax/Bcl-2 Regulation | Upregulation of Bax, Downregulation of Bcl-2 | begellhouse.com |
| GBC-SD, NOZ (Gallbladder) | Bax/Bcl-2 Regulation | Decreased Bcl-2/Bax ratio | nih.gov |
| HepG2 (Liver) | Membrane Potential | Potent loss of ΔΨm | spandidos-publications.com |
| DU145 (Prostate) | Cytochrome C Release | 74.70-fold increase in expression | nih.gov |
| MCF-7 (Breast) | Cytochrome C Release | 18.82-fold increase in expression | nih.gov |
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. nih.gov Oleanolic Acid has been shown to induce apoptosis through a p53-dependent mechanism in several cancer cell lines. nih.govbegellhouse.com Treatment with Oleanolic Acid leads to a significant upregulation of p53 expression. nih.gov This increase in p53 levels contributes to the activation of the apoptotic machinery, including the upregulation of its downstream target, the Bax protein. nih.govbegellhouse.com
Table 4: Upregulation of p53 Expression by Oleanolic Acid
| Cell Line | Fold Increase in p53 Expression | Source |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.01-fold | nih.gov |
| DU145 (Prostate Cancer) | 10.11-fold | nih.gov |
| B16F-10 (Melanoma) | Upregulated gene expression | begellhouse.com |
Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated executioner caspases, such as caspase-3, cleave PARP, rendering it inactive and facilitating cell death. oup.com The cleavage of PARP is considered a hallmark of apoptosis. nih.gov Research has demonstrated that Oleanolic Acid treatment induces PARP cleavage in a variety of cancer cells, including human leukemia, prostate, and breast cancer cells. nih.govoup.comnih.gov This event confirms the activation of the final execution phase of apoptosis.
Table 5: Induction of PARP Cleavage by Oleanolic Acid
| Cell Line | Observed Effect | Source |
|---|---|---|
| DU145 (Prostate Cancer) | 51.59-fold increase in PARP-1 | nih.gov |
| MCF-7 (Breast Cancer) | 6.39-fold increase in PARP-1 | nih.gov |
| HL60 (Leukemia) | Cleavage of PARP observed | oup.comnih.gov |
| GBC-SD, NOZ (Gallbladder) | Cleaved PARP detected | nih.gov |
Induction of Cell Cycle Arrest
The proliferation of cancer cells is characterized by dysregulated cell cycle progression. This compound and its derivatives have been shown to interfere with this process by inducing cell cycle arrest at various phases, thereby inhibiting cancer cell growth.
Arrest at the G1 checkpoint prevents cells from entering the DNA synthesis (S) phase, representing a critical control point for proliferation. A derivative of oleanolic acid, olean-12-eno[2,3-c] acs.orgCurrent time information in Cattaraugus County, US.nih.govoxadiazol-28-oic acid (OEOA), effectively blocks the proliferation of human leukemia cell lines (K562, HEL, and Jurkat) by inducing G1 phase arrest. scienceopen.complos.org The molecular mechanism underlying this effect in K562 cells involves the induction of the cyclin-dependent kinase (CDK) inhibitor p27 and a concomitant downregulation of cyclins and CDKs that are essential for G1/S transition. scienceopen.complos.org Similarly, another derivative, 3β-hydroxy-12-oleanen-27-oic acid (ATA), was found to induce G0/G1 phase arrest in human colorectal cancer HCT116 cells. mdpi.com this compound itself has also been observed to cause G0/G1 growth arrest in HepG2 hepatocellular carcinoma cells. researchgate.net
While direct arrest in the S phase is less commonly reported for this compound, its modulation of other phases indirectly affects the S phase population. Studies on HepG2 cells treated with this compound showed that as the percentage of cells arrested in the G0/G1 phase increased, the number of cells in the S and G2/M phases was significantly reduced. researchgate.net This indicates an effective blockade prior to S phase entry, preventing DNA replication and subsequent cell division.
Table 1: Effects of this compound and Its Derivatives on Cell Cycle Progression
| Compound | Cell Line(s) | Effect | Key Molecular Changes |
|---|---|---|---|
| This compound | HepG2 | G0/G1 Arrest | Reduction in S and G2/M phase populations |
| This compound | HepG2 | G2/M Arrest | Not specified |
| OEOA | K562, HEL, Jurkat | G1 Arrest | Induction of p27; Downregulation of cyclins and CDKs |
| ATA | HCT116 | G0/G1 Arrest | Not specified |
| Amooranin | MDA-468, MCF-7 | G2/M Arrest | Not specified |
| ZQL-4c | MCF-7, MDA-MB-231, SK-BR-3 | G2/M Arrest | Not specified |
Modulation of Key Oncogenic Signaling Pathways
The anticancer effects of this compound are also attributed to its ability to interfere with critical signaling pathways that promote cancer cell growth, survival, and inflammation.
The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, where it drives the expression of genes that inhibit apoptosis and promote cell growth. This compound and its synthetic derivatives have been identified as potent modulators of this pathway. nih.govnih.gov
In human hepatocellular carcinoma HuH7 cells, treatment with this compound suppressed the activity of NF-κB. acs.orgnih.gov This inhibition was shown to be the upstream mechanism leading to the downregulation of its target gene, XIAP, thereby promoting apoptosis. acs.org Studies involving conjugates of oleanolic acid oxime with indomethacin (B1671933) further confirmed this inhibitory effect, showing a reduction in the activation and expression of active NF-κB in HepG2 cells. nih.gov This modulation of the NF-κB pathway represents a key mechanism through which this compound exerts its anti-inflammatory and anticancer effects in preclinical models.
Table 2: Molecular Mechanisms of this compound and Its Derivatives
| Compound | Cell Line | Pathway/Target | Observed Effect |
|---|---|---|---|
| This compound | HuH7 | XIAP | Downregulation of mRNA expression |
| This compound | HuH7 | NF-κB | Suppression of activity |
| OAO-IND Conjugates | HepG2 | NF-κB | Reduced activation and expression |
AKT Pathway Modulation
The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Oleanolic acid has been shown to be a potent inhibitor of this pathway. nih.gov In various cancer cell lines, oleanolic acid and its derivatives act as inhibitors of the Phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway. nih.gov Studies have demonstrated that oleanolic acid reduces the phosphorylation of PI3K and its downstream target, Akt, without altering the total expression levels of these proteins. nih.gov
In human breast cancer (MCF-7) cells, treatment with oleanolic acid led to a dose-dependent reduction in the expression levels of phosphorylated AKT (p-AKT). plos.org Furthermore, derivatives of oleanolic acid have been found to induce apoptosis in human leukemia (K562) cells by inhibiting both the translocation of Akt1 to the cell membrane and the expression of its phosphorylated form, pAkt1. nih.gov The activation of Akt requires its translocation to the membrane and subsequent phosphorylation; by preventing these steps, oleanolic acid derivatives effectively shut down this pro-survival pathway. nih.gov Research also suggests that oleanolic acid may exert some of its effects, such as those related to anti-aging, by inhibiting PI3K/AKT/mTOR signaling via insulin-like growth factor-1 (IGF-1). nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
The STAT3 pathway is a key regulator of inflammation and cell proliferation, and its constitutive activation is common in many cancers. mdpi.com Preclinical evidence indicates that compounds derived from oleanolic acid can suppress this pathway. In studies using a combination herbal medicine containing 3-Oxo-olean-12-en-28-oic acid, a derivative of oleanolic acid, researchers observed a significant reduction in the phosphorylation of STAT3 in human colorectal cancer (CRC) cells. mdpi.com
This inhibition of STAT3 activation was comprehensive, also affecting its downstream functions. The treatment was shown to inhibit the nuclear translocation of STAT3, a crucial step for its function as a transcription factor. mdpi.com Consequently, STAT3-mediated transcriptional activation was significantly decreased. The mechanism for this inhibition was traced to the inactivation of upstream signaling molecules, including Janus kinase 2 (JAK2) and Src, alongside an increase in the activity of the protein tyrosine phosphatase SHP1, which is known to dephosphorylate and inactivate STAT3. mdpi.com
Mammalian Target of Rapamycin (mTOR) Pathway Modulation
As a central regulator of cell growth, proliferation, and metabolism, the mTOR signaling pathway is a frequent target in disease-oriented research. nih.gov Oleanolic acid has been identified as a modulator of this pathway, often as a downstream consequence of its effects on the PI3K/Akt axis. nih.gov Multiple studies have confirmed that oleanolic acid inhibits the Akt/mTOR/S6K signaling pathway. nih.gov
The inhibitory action is achieved by suppressing mTOR's upstream activators, PI3K and Akt. nih.gov By reducing the phosphorylation and thus the activity of these upstream kinases, oleanolic acid leads to the downregulation of mTOR activity. nih.gov This mechanism is implicated in several of oleanolic acid's observed biological effects, including the induction of autophagy. nih.gov Furthermore, the ability of oleanolic acid to regulate the PI3K/AKT/mTOR pathway has been linked to its potential to delay cellular aging. nih.gov
Intercellular Adhesion Molecule 1 (ICAM-1) Regulation
Intercellular Adhesion Molecule 1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a critical role in mediating leukocyte adhesion to the endothelium, a key event in inflammatory responses. mdpi.com While direct regulation of ICAM-1 expression by oleanolic acid is not extensively detailed, its influence on related pathways is evident. Triterpenoids are known to affect the levels of adhesion molecules, which are often modulated by the transcription factor NF-κB. researchgate.net
More directly, oleanolic acid has been identified as an allosteric agonist of the integrin αMβ2 (also known as Mac-1 or CD11b/CD18), a primary ligand for ICAM-1. frontiersin.org In in vitro studies, oleanolic acid was shown to induce the clustering of integrin αM on the surface of human monocyte-derived macrophages. This clustering is a hallmark of integrin activation and leads to enhanced cell adhesion. The study also observed that this activation by oleanolic acid reduced the non-directional migration of macrophages, consistent with an increase in adhesive activity. frontiersin.org By activating its ligand, oleanolic acid indirectly regulates the functional consequences of the ICAM-1 pathway.
Vascular Endothelial Growth Factor (VEGF) Pathway Suppression
The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are pivotal drivers of angiogenesis, the formation of new blood vessels. nih.gov Oleanolic acid has been identified as a direct inhibitor of this signaling axis. researchgate.netnih.gov Through virtual screening of natural compounds, oleanolic acid was predicted and subsequently verified to be a VEGFR-2 binding chemical. nih.gov
Experimental studies in Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that oleanolic acid effectively inhibits VEGF-induced activation of VEGFR-2. researchgate.netnih.gov This blockade of the receptor's activation occurs without inducing cytotoxicity to the endothelial cells. nih.gov The inhibition of VEGFR-2 activation consequently prevents the initiation of downstream signaling cascades, including the ERK1/2 pathway, which is crucial for mediating the angiogenic effects of VEGF. researchgate.net
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation
The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates a wide range of cellular processes, including proliferation and differentiation. The effect of oleanolic acid on the ERK1/2 pathway appears to be context-dependent.
In the context of angiogenesis, oleanolic acid has been shown to inhibit the ERK1/2 pathway downstream of VEGF signaling. In HUVECs, treatment with oleanolic acid effectively inhibited the VEGF-induced phosphorylation and activation of ERK1/2. researchgate.net Similarly, a derivative of oleanolic acid, olean-12-eno[2,3-c] researchgate.netnih.govCurrent time information in Cattaraugus County, US.oxadiazol-28-oic acid (OEOA), was found to suppress the phosphorylation of Erk1/2 in K562 leukemia cells, which was associated with an enhancement of cellular differentiation. plos.org However, in other cellular contexts, such as in MCF-7 breast cancer cells, treatment with oleanolic acid was reported to increase the levels of phosphorylated ERK (p-ERK). plos.org This suggests that the modulatory effect of oleanolic acid on the ERK1/2 pathway can vary depending on the cell type and the specific molecular environment.
Anti-Angiogenic Effects
Angiogenesis is a critical process in tumor growth and metastasis. nih.gov Oleanolic acid demonstrates significant anti-angiogenic properties, primarily through its inhibition of the VEGF/VEGFR-2 signaling pathway. researchgate.netnih.gov By blocking VEGFR-2 activation, oleanolic acid effectively curtails the key cellular processes required for the formation of new blood vessels. researchgate.net
In vitro studies using HUVECs have provided detailed insights into these effects. Oleanolic acid was shown to inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation, all of which are essential steps in the angiogenic cascade. researchgate.net These findings were corroborated in in vivo models. In a mouse model of retinal development and retinopathy of prematurity, oleanolic acid was verified to inhibit in vivo angiogenesis. nih.gov The collective evidence from these preclinical studies suggests a potential therapeutic benefit of oleanolic acid for inhibiting angiogenesis in proangiogenic diseases. researchgate.netnih.gov
Data Tables
Table 1: Modulation of Key Signaling Pathways by this compound in Preclinical Models
| Pathway | Effect | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| AKT Pathway | Inhibition | MCF-7 Breast Cancer Cells | Reduced phosphorylation of AKT (p-AKT). | plos.org |
| Inhibition | K562 Leukemia Cells | Derivatives inhibited Akt1 translocation and pAkt1 expression. | nih.gov | |
| STAT3 Pathway | Inhibition | Human Colorectal Cancer Cells | An OA derivative reduced STAT3 phosphorylation and nuclear translocation. | mdpi.com |
| mTOR Pathway | Inhibition | Various Cell Lines | Inhibited Akt/mTOR/S6K signaling pathway. | nih.gov |
| VEGF Pathway | Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Directly binds to and inhibits VEGF-induced VEGFR-2 activation. | researchgate.netnih.gov |
| ERK1/2 Pathway | Inhibition | HUVECs | Inhibited VEGF-induced phosphorylation of ERK1/2. | researchgate.net |
| Inhibition | K562 Leukemia Cells | A derivative suppressed phosphorylation of ERK1/2. | plos.org |
Table 2: Anti-Angiogenic Effects of this compound on VEGF-Induced Responses in HUVECs
| Angiogenic Process | Effect of Oleanolic Acid | Mechanism | Reference(s) |
|---|---|---|---|
| Cell Proliferation | Inhibition | Suppression of VEGFR-2 signaling. | researchgate.net |
| Cell Migration | Inhibition | Suppression of VEGFR-2 signaling. | researchgate.net |
| Tube Formation | Inhibition | Suppression of VEGFR-2 signaling. | researchgate.net |
| In Vivo Angiogenesis | Inhibition | Mouse model of retinal development. | nih.gov |
Anti-Metastatic and Anti-Invasion Properties
Oleanolic acid and its derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in tumor metastasis. nih.govnih.gov The mechanisms underlying these properties are multifaceted and involve the modulation of various signaling pathways. For instance, in malignant glioma cells, oleanolic acid has been shown to suppress migration and invasion by inactivating the MAPK/ERK signaling pathway. nih.gov The anti-cancer effects of oleanolic acid are broad, with demonstrated activity in cellular and animal models of various cancers, including osteosarcoma, liver, lung, and breast cancer. nih.gov
Derivatives of oleanolic acid have been synthesized to enhance its anti-cancer activities. These modifications often aim to improve bioavailability and efficacy. biochemjournal.com The anti-metastatic potential of these compounds is a crucial aspect of their therapeutic promise, as metastasis is a major cause of cancer-related mortality.
Table 1: Studies on the Anti-Metastatic and Anti-Invasion Properties of this compound and its Derivatives
| Compound | Cancer Model | Key Findings | Reference |
| Oleanolic acid | Malignant glioma cells | Suppressed migration and invasion | nih.gov |
| Oleanolic acid | Osteosarcoma, liver, lung, and breast cancer models | Inhibition of tumor cell migration and invasion | nih.gov |
Induction of Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. Oleanolic acid has been found to induce autophagy in various cancer cell lines. spandidos-publications.comnih.gov This induction is often characterized by an increased ratio of LC3-II to LC3-I and the formation of LC3 puncta in treated cells. nih.gov
The molecular mechanisms governing oleanolic acid-induced autophagy involve the modulation of key signaling pathways. In some cancer cells, oleanolic acid triggers autophagy through the activation of the JNK signaling pathway and the inhibition of the mTOR pathway. spandidos-publications.comnih.gov In colon cancer cells, oleanolic acid has been shown to induce both autophagy and apoptosis via the AMPK-mTOR signaling pathway. nih.gov Interestingly, in some contexts, the autophagy induced by oleanolic acid appears to be a protective mechanism for cancer cells, and inhibiting this process can enhance the pro-apoptotic activity of the compound. spandidos-publications.comnih.gov
Table 2: Mechanisms of Autophagy Induction by this compound
| Cancer Model | Signaling Pathway | Effect | Reference |
| Various cancer cell lines | JNK activation, mTOR inhibition | Induction of protective autophagy | spandidos-publications.comnih.gov |
| Colon cancer cells | AMPK-mTOR activation | Induction of autophagy and apoptosis | nih.gov |
| Breast cancer cells | Inhibition of PI3K/Akt/mTOR | Induction of cytotoxic autophagy | mdpi.com |
Inhibition of Receptor Tyrosine Kinases (e.g., c-Kit)
The proto-oncogene c-Kit encodes a receptor tyrosine kinase that is a crucial target in cancer therapy, particularly in gastrointestinal stromal tumors and some forms of leukemia. targetmol.com While extensive research has focused on synthetic tyrosine kinase inhibitors that target c-Kit, the direct inhibitory effects of this compound on this receptor are not as well-documented in the reviewed literature. However, the broad anti-cancer activities of oleanolic acid and its derivatives suggest that they may interact with multiple signaling pathways, and the potential for indirect modulation of receptor tyrosine kinase activity exists. Further research is needed to specifically elucidate the relationship between oleanolic acid and c-Kit or other receptor tyrosine kinases.
Enhanced Erythroid Differentiation in Leukemia Cell Models
Differentiation therapy is an approach in cancer treatment that aims to induce cancer cells to mature into non-proliferating, specialized cells. A derivative of oleanolic acid, olean-12-eno[2,3-c] spandidos-publications.comnih.govCurrent time information in Cattaraugus County, US.oxadiazol-28-oic acid (OEOA), has shown potential in this area. plos.org In the human leukemia cell line K562, OEOA has been observed to enhance erythroid differentiation. plos.org This was evidenced by an increased expression of the γ-globin gene, a marker of erythroid lineage. plos.org Concurrently, OEOA treatment led to a reduction in the expression of CD41b, a marker for the megakaryocytic lineage, suggesting a directed differentiation towards erythroid cells. plos.org
Downregulation of Bcr-Abl in Leukemia Models
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). researchgate.net The aforementioned oleanolic acid derivative, OEOA, has been shown to suppress the expression of Bcr-Abl in K562 cells. plos.org This downregulation of Bcr-Abl is a significant finding, as it targets the primary driver of CML. The inhibition of Bcr-Abl by OEOA is also associated with a reduction in the phosphorylation of Erk1/2, a downstream effector in the Bcr-Abl signaling pathway. plos.org
Modulation of Long Non-Coding RNAs (e.g., lncRNA 667012)
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression in cancer. mdpi.com They can act as oncogenes or tumor suppressors by interacting with DNA, RNA, and proteins. mdpi.com The specific modulation of lncRNA 667012 by this compound has not been detailed in the available research. However, given the wide range of cellular processes influenced by oleanolic acid, it is plausible that its mechanisms of action involve the regulation of various lncRNAs. For instance, the antisense lncRNA ALOX12-AS1 has been shown to regulate the expression of the ALOX12 gene, which is involved in generating bioactive lipid mediators. nih.gov Future research may uncover specific interactions between oleanolic acid and the complex network of lncRNAs in cancer cells.
Synergistic Effects with Established Anti-Cancer Agents in Preclinical Settings
Oleanolic acid and its derivatives have shown promise in combination therapies, where they can enhance the efficacy of existing anti-cancer drugs. A derivative of oleanolic acid, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), exhibited synergistic activity with the chemotherapeutic agent adriamycin in a multidrug-resistant human acute lymphoblastic leukemia cell line (CCRF-VCR1000). if-pan.krakow.plnih.gov This suggests a potential for oleanolic acid derivatives to overcome drug resistance.
Furthermore, conjugates of oleanolic acid derivatives with non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin (B1665792), have been synthesized. nih.gov A conjugate of 3-hydroxyiminothis compound morpholide with aspirin demonstrated enhanced downregulation of NF-κB expression and activation in human hepatoma HepG2 cells. nih.gov This indicates that combining the properties of oleanolic acid derivatives with other therapeutic agents can lead to novel compounds with improved anti-cancer activity.
Table 3: Synergistic Effects of this compound Derivatives with Anti-Cancer Agents
| Oleanolic Acid Derivative | Combination Agent | Cancer Model | Outcome | Reference |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | Adriamycin | Multidrug-resistant acute lymphoblastic leukemia (CCRF-VCR1000) | Synergistic activity, partial reversal of multidrug resistance | if-pan.krakow.plnih.gov |
| 3-hydroxyiminothis compound morpholide conjugate | Aspirin | Human hepatoma (HepG2) | Enhanced downregulation of NF-κB expression and activation | nih.gov |
Anti-Inflammatory Actions of this compound
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. nih.gov Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways, reduction of pro-inflammatory mediators, and regulation of cellular receptors involved in the inflammatory response.
A primary mechanism of the anti-inflammatory action of this compound is its ability to suppress the production and secretion of pro-inflammatory molecules. Research has shown that OA and its derivatives can significantly reduce the levels of key cytokines and chemokines that drive inflammatory processes.
Specifically, OA has been found to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govmdpi.com In a mouse model of breast cancer, treatment with OA led to a significant reduction in serum levels of TNF-α and IL-6. nih.gov Furthermore, studies on neuroinflammation have indicated that OA and its derivatives can suppress the expression of chemokines including CXCL9 and CXCL10. nih.gov This broad-spectrum inhibition of inflammatory mediators highlights its potential in mitigating inflammatory conditions.
While most studies point to an inhibitory effect, some research has shown that OA can increase the production of Nitric Oxide (NO) and TNF-α in macrophages, a mechanism linked to its anti-tumor activities through immune system activation. nih.gov However, in the context of inflammatory disease models, the predominant action is the suppression of these mediators. mdpi.com
| Mediator/Cytokine | Effect of this compound | Observed In | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibition (via iNOS suppression) | LPS-stimulated RAW 264.7 cells | mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Suppression | Various preclinical models | nih.govmdpi.comnih.gov |
| Interleukin-6 (IL-6) | Inhibition/Suppression | Various preclinical models | nih.govmdpi.comnih.gov |
| CXCL9 | Suppression | Neuroinflammation models | nih.gov |
| CXCL10 | Suppression | Neuroinflammation models | nih.govmdpi.com |
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory cascade by synthesizing prostaglandins. The modulation of COX-2 is a key target for anti-inflammatory therapies. Preclinical studies have demonstrated that this compound can effectively reduce the expression of COX-2. mdpi.com This inhibitory effect has been observed in various cell and animal models of inflammation. nih.govmdpi.com
Synthetic derivatives of OA, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), have also been shown to be potent suppressors of the induction of COX-2 by inflammatory cytokines. nih.govresearchgate.net While some context-specific studies, particularly in cancer research, have linked OA to the upregulation of COX-2 as part of an apoptotic pathway, its primary role in inflammation is inhibitory. nih.govnih.gov By downregulating COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.
Nitric oxide (NO) is a signaling molecule with a dual role in physiology and pathology. wikipedia.org In inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS), contributing to tissue damage. wikipedia.orgyoutube.com this compound exerts its anti-inflammatory effects in part by targeting this pathway.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. This compound has been identified as a modulator of this receptor.
Research indicates that OA can act as a dual agonist for both PPARγ and PPARα. nih.govresearchgate.net Studies in C2C12 myoblasts showed that OA increased the mRNA expression of PPARγ and its regulated genes. nih.gov Furthermore, OA has been shown to influence the nuclear translocation of PPARγ in liver cells and to act via a PPARγ-related manner in microglia, contributing to the resolution of inflammation. researchgate.netmdpi.com This interaction with PPARγ represents a key molecular mechanism for the anti-inflammatory properties of this compound.
The anti-inflammatory efficacy of this compound has been validated in several preclinical animal models of acute and chronic inflammation.
Carrageenan-Induced Edema: This is a widely used model for acute inflammation. Studies have consistently shown that this compound displays significant anti-inflammatory activity, effectively reducing paw edema in rats subjected to carrageenan injection. nih.govnih.gov This effect is attributed to its ability to inhibit the release of inflammatory mediators that cause swelling and leukocyte infiltration. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis, a chronic autoimmune inflammatory disease of the central nervous system (CNS). nih.gov Treatment with this compound has been found to ameliorate the neurological signs of EAE in mice. nih.gov These beneficial effects are associated with a reduction in blood-brain barrier leakage, lower infiltration of inflammatory cells into the CNS, and modulation of the immune response. nih.gov Derivatives of OA have also shown potent therapeutic effects in the EAE model, reducing pro-inflammatory cytokines and, in some cases, stimulating remyelination. acs.orgnih.govnih.gov
| Preclinical Model | Key Findings for this compound (and its derivatives) | Reference |
|---|---|---|
| Carrageenan-Induced Paw Edema | Displayed significant anti-inflammatory activity; reduced exudate volume and inhibited leucocyte infiltration. | nih.govnih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated neurological signs, reduced CNS inflammation and cell infiltration, modulated Th1/Th2 polarization. | nih.govnih.govnih.gov |
| Adjuvant-Induced Polyarthritis | Elicited marked anti-arthritic action in rats and mice. | nih.gov |
Hepatoprotective Functions of this compound
Hepatoprotection is one of the most well-documented pharmacological properties of this compound. nih.govmdpi.com It has shown protective effects against liver injury induced by a wide array of hepatotoxicants, including alcohol, drugs like acetaminophen, and chemicals such as carbon tetrachloride (CCl4). nih.govnih.gov
The mechanisms underlying its hepatoprotective effects are diverse. A key pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. nih.gov OA also activates the Takeda G-protein-coupled receptor (TGR5). nih.gov
In models of liver injury, OA pre-treatment significantly suppresses the increase of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. nih.govworldscientific.com Furthermore, OA has been shown to protect liver mitochondria from damage by inhibiting mitochondrial permeability transition (MPT) and preventing mitochondrial membrane depolarization. worldscientific.com Other studies have highlighted its ability to activate PPARα, which helps in reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 within the liver, and in attenuating apoptosis and autophagy. nih.gov
| Hepatoprotective Mechanism | Description | Reference |
|---|---|---|
| Nrf2 Activation | Activates the Nrf2 pathway, enhancing the expression of antioxidant and detoxification enzymes. | mdpi.comnih.gov |
| PPARα Activation | Activates PPARα, leading to decreased expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the liver. | nih.gov |
| Mitochondrial Protection | Inhibits mitochondrial permeability transition (MPT), preventing mitochondrial swelling and membrane depolarization. | worldscientific.com |
| Reduction of Liver Enzymes | Suppresses the elevation of serum ALT and AST levels following toxicant-induced liver injury. | nih.govnih.gov |
| Inhibition of Apoptosis & Autophagy | Attenuates apoptosis and autophagy in liver cells through regulation of JNK signaling. | nih.gov |
Modulation of Hepatic Lipid Accumulation
This compound has been shown to mitigate the accumulation of lipids in the liver, a condition known as hepatic steatosis. In a preclinical model of fructose-induced fatty liver in rats, treatment with this compound was found to diminish the excess hepatic triglyceride accumulation. nih.govnih.gov This was visually confirmed by histological examination of liver tissue, which showed a reduction in vacuolization and Oil Red O staining area in the treated groups. nih.gov The compound's ability to reduce lipid accumulation has also been observed in in vitro studies using HepG2 cells.
The primary mechanism for this effect involves the modulation of key transcription factors that regulate the synthesis of fatty acids. Specifically, this compound suppresses the fructose-stimulated overexpression of sterol regulatory element-binding protein-1c (SREBP-1c) at both the mRNA and nuclear protein levels. nih.govnih.gov
| Model System | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Fructose-fed rats | Diminished hepatic triglyceride accumulation | Suppression of SREBP-1c overexpression | nih.govnih.gov |
| Histological analysis (Rat liver) | Reduced vacuolization and Oil Red O staining | Decreased lipid droplet formation | nih.gov |
Regulation of Cholesterol Metabolism (e.g., 3-hydroxy-3-methylglutaryl-CoA reductase - HMGCR, Sterol regulatory element-binding protein-2 - SREBP-2)
This compound plays a significant role in regulating cholesterol metabolism by targeting the rate-limiting enzyme in cholesterol biosynthesis, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). tandfonline.comtandfonline.com Studies have demonstrated that this compound can significantly reduce the protein expression of HMGCR in HepG2 cells. tandfonline.comtandfonline.com
The regulatory effect extends to the upstream transcription factor, Sterol regulatory element-binding protein-2 (SREBP-2), which is a primary regulator of genes involved in the cholesterol synthesis pathway. tandfonline.comnih.govnih.gov this compound has been found to reduce both the protein and mRNA expression of SREBP-2. tandfonline.comtandfonline.com Furthermore, it can inhibit the enzymatic activity of HMGCR by activating Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK), which leads to the phosphorylation and subsequent inhibition of HMGCR. tandfonline.com This dual action of suppressing HMGCR expression and inhibiting its activity contributes to a decrease in cholesterol synthesis. tandfonline.comtandfonline.com
| Target Protein | Effect | Cell Line | Reference |
|---|---|---|---|
| HMGCR (protein expression) | Significantly reduced | HepG2 | tandfonline.comtandfonline.com |
| HMGCR (mRNA expression) | Reduced | HepG2 | tandfonline.comtandfonline.com |
| SREBP-2 (protein expression) | Reduced | HepG2 | tandfonline.comtandfonline.com |
| SREBP-2 (mRNA expression) | Reduced | HepG2 | tandfonline.comtandfonline.com |
| HMGCR (enzymatic activity) | Inhibited via AMPK activation | HepG2 | tandfonline.com |
Gene Expression Modulation in Liver Tissue
The influence of this compound on hepatic lipid metabolism is fundamentally linked to its ability to modulate the expression of specific genes. As mentioned, it suppresses the expression of SREBP-1c, a key inducer of hepatic lipogenesis. nih.govnih.gov Consequently, the overexpression of SREBP-1c-responsive genes that are responsible for the de novo synthesis of fatty acids is also downregulated. nih.govnih.gov
However, in the context of a fructose-induced fatty liver model, this compound did not appear to affect the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and -alpha (PPAR-α) or their target genes. nih.gov
| Gene/Protein | Effect of Treatment | Pathway | Reference |
|---|---|---|---|
| SREBP-1c (mRNA and nuclear protein) | Suppressed fructose-stimulated overexpression | Fatty Acid Synthesis | nih.govnih.gov |
| SREBP-1c-responsive lipogenic genes | Downregulated | Fatty Acid Synthesis | nih.govnih.gov |
| PPAR-γ and PPAR-α | No effect (in fructose-fed model) | Fatty Acid Metabolism | nih.gov |
Antioxidant Effects of this compound
Free Radical Scavenging Capabilities (e.g., DPPH, H2O2 radical)
The free radical scavenging ability of this compound has been quantified in several in vitro assays. It demonstrates significant, dose-dependent inhibition of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comrroij.com It also exhibits scavenging activity against hydrogen peroxide (H₂O₂), superoxide (B77818) anions, and nitric oxide radicals. mdpi.comrroij.comnih.gov In studies with PC12 cells, pretreatment with this compound significantly reduced cell death induced by H₂O₂. nih.gov
Reducing Power Assays
The antioxidant capacity of this compound is also evident in its reducing power. In the ferric reducing antioxidant power (FRAP) assay, which measures the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), extracts containing this compound have demonstrated significant activity. nih.gov Direct testing of the compound has shown that its Fe³⁺ reducing power increases with increasing dosage, indicating its ability to donate electrons and neutralize free radicals. rroij.com
Antidiabetic and Hypoglycemic Properties of this compound
This compound has demonstrated significant antidiabetic and hypoglycemic effects in preclinical models. nih.gov It has been shown to exert beneficial effects against diabetes and metabolic syndrome through complex and multifactorial mechanisms. nih.gov
In animal models of diabetes induced by streptozotocin (B1681764) (STZ), treatment with this compound resulted in a significant lowering of blood glucose levels. nih.govresearchgate.net The compound improves the body's response to insulin (B600854) and helps preserve the functionality and survival of pancreatic β-cells. nih.govunina.it Furthermore, it may directly modulate enzymes involved in insulin biosynthesis, secretion, and signaling. nih.gov In diabetic rats, this compound treatment has also been associated with an increase in the expression of the glucagon-like peptide-1 receptor (GLP-1R) in the islets, which is crucial for regulating blood glucose levels. peerj.com
| Effect | Model | Key Mechanism/Observation | Reference |
|---|---|---|---|
| Blood Glucose Lowering | Streptozotocin (STZ)-induced diabetic animals | Significant reduction in blood glucose | nih.govresearchgate.net |
| Improved Insulin Response | General preclinical models | Enhances insulin signaling | nih.gov |
| β-cell Preservation | General preclinical models | Preserves functionality and survival of β-cells | nih.govunina.it |
| GLP-1R Expression | STZ-induced diabetic rats | Increased pancreatic GLP-1R positive cell number | peerj.com |
Inhibition of Glycogen (B147801) Phosphorylase Activity
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the breakdown of glycogen into glucose-1-phosphate. mdpi.com The inhibition of the liver isoform of this enzyme (lGP) is considered a therapeutic strategy for managing hyperglycemia, as it can reduce plasma glucose by promoting glucose storage as glycogen. mdpi.com
This compound has been identified as an inhibitor of glycogen phosphorylase. nih.gov In one study, it demonstrated inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa) with a half-maximal inhibitory concentration (IC50) value of 14 µM. nih.gov Further research into structural modifications has shown that synthetic dimers of oleanolic acid can exhibit even greater potency. For instance, certain dimers linked by amide, ester, or triazole groups showed more potent inhibition, with two triazole-linked dimers displaying IC50 values of approximately 3 µM, significantly lower than the parent compound. nih.gov
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound | 14 | nih.gov |
| Triazole-linked Dimer (Compound 2) | ~3 | nih.gov |
| Triazole-linked Dimer (Compound 7) | ~3 | nih.gov |
Enhancement of Glucose Consumption in Hepatocellular Cells (e.g., HepG2 cells)
Studies using the human hepatocellular carcinoma cell line, HepG2, have demonstrated the potential of this compound to improve glucose metabolism. In an insulin-resistant (IR) HepG2 cell model, treatment with oleanolic acid was found to influence glucose and glycogen levels. mtak.hu As the concentration of oleanolic acid increased, glucose production in the IR-HepG2 cells decreased, which was accompanied by an increase in glycogen content. mtak.hu This suggests that the compound may help mitigate insulin resistance by promoting glucose utilization and storage in liver cells. mtak.hu The underlying mechanism may involve the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which has been observed in HepG2 cells treated with oleanolic acid. nih.gov
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator of the insulin signaling pathway. nih.govresearchgate.net Its inhibition is a promising therapeutic target for type 2 diabetes and obesity, as it can enhance insulin sensitivity. nih.govnih.gov
This compound and other oleanane-type triterpenes have been shown to be potent, selective, and reversible inhibitors of PTP1B. nih.gov Oleanolic acid specifically has been reported to inhibit PTP1B with an IC50 value of 3.4 µmol/L. nih.gov Numerous studies have confirmed this inhibitory activity. researchgate.netmdpi.com Furthermore, synthetic derivatives of oleanolic acid have been developed to enhance this effect. researchgate.net For example, one derivative, identified as compound 25f in a particular study, displayed a significantly improved PTP1B inhibition with an IC50 of 3.12 µM. researchgate.net Structure-activity relationship analyses indicate that the integrity of certain parts of the molecule, such as the A ring and the 12-ene moieties, is important for retaining PTP1B inhibitory activity. researchgate.net
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound | 3.4 | nih.gov |
| This compound Derivative (25f) | 3.12 | researchgate.net |
| Ursolic Acid | 3.1 | nih.gov |
| Maslinic Acid | 5.93 | nih.gov |
Inhibition of Alpha-Amylase and Alpha-Glucosidase
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting these enzymes can slow down carbohydrate digestion and reduce the rate of glucose absorption, thereby helping to control postprandial hyperglycemia. researchgate.net
This compound has been shown to inhibit both α-glucosidase and α-amylase. nih.gov Research has demonstrated that oleanolic acid and its derivatives can act as inhibitors of α-glucosidase, with some derivatives exhibiting IC50 values as low as 7.97 µM. researchgate.net To improve this activity, various synthetic analogs have been created. Studies involving the synthesis of benzylidene analogs of oleanolic acid found that most of the new compounds revealed better inhibitory effects against both α-glucosidase and α-amylase compared to the parent oleanolic acid. frontiersin.orgnih.govresearchgate.net
Anti-Atherosclerotic Potential of this compound
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner layers of arteries. This compound has demonstrated anti-atherosclerotic effects in various preclinical models, primarily through the regulation of lipid metabolism and related gene expression. oup.comscichina.com
Regulation of Plasma Lipid Levels (e.g., Triglycerides, LDL-C, HDL-C)
Dyslipidemia, characterized by elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), and reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerosis. nih.gov
Animal studies have shown that this compound can significantly improve plasma lipid profiles. oup.comscichina.com In a study using a rabbit model of atherosclerosis, administration of oleanolic acid dramatically reduced serum levels of TC, TG, and LDL-C, while having minimal effect on HDL-C levels. oup.com Similar effects were observed in low-density lipoprotein receptor knockout (LDLR−/−) mice and C57BL/6J mice, where oleanolic acid treatment led to reduced TG, LDL-C, and TC. scichina.com In the LDLR−/− mouse model, it also enhanced HDL-C levels. scichina.com The mechanism for these effects is thought to be connected to the inhibition of key targets in lipid synthesis and accumulation. nih.gov
| Animal Model | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) | Effect on LDL-C | Effect on HDL-C | Source |
|---|---|---|---|---|---|
| Rabbit | Reduced | Reduced | Reduced | Little Effect | oup.com |
| LDLR-/- Mouse | - | Reduced | Reduced | Enhanced | scichina.com |
| C57BL/6J Mouse | Reduced | - | Reduced | - | scichina.com |
Modulation of Adiponectin Receptors (AdipoR1, AdipoR2)
Adiponectin is a hormone secreted by adipose tissue that plays a crucial role in regulating glucose and lipid metabolism, and its actions are mediated through its receptors, AdipoR1 and AdipoR2. The modulation of these receptors is a potential mechanism for improving metabolic health.
Research has indicated that the anti-atherosclerotic effects of this compound may be linked to its influence on the expression of these receptors. oup.comscichina.com In studies on both rabbit and LDLR−/− mouse models, treatment with oleanolic acid was found to significantly elevate the messenger RNA (mRNA) levels of AdipoR1 in the liver. oup.comscichina.com In the rabbit model, AdipoR2 expression was decreased, whereas in the LDLR−/− mouse model, oleanolic acid also elevated the levels of PPARγ, another key regulator of lipid metabolism. scichina.com These findings suggest that this compound may retard the development of atherosclerosis by influencing lipid metabolism genes, including AdipoR1. scichina.com
Impact on Cholesterol Biosynthesis Pathways
This compound, also known as oleanolic acid, has been shown to directly influence the cholesterol biosynthesis pathway by targeting its rate-limiting enzyme, 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR). Research indicates that oleanolic acid can inhibit the enzymatic activity of HMGCR, thereby reducing the efficiency of cholesterol synthesis. tandfonline.com Studies have demonstrated that at a concentration of 10 μM, oleanolic acid could inhibit approximately 20% of HMGCR enzyme activity, with the inhibition rate increasing to nearly 76% at a concentration of 100 μM. tandfonline.com
Furthermore, oleanolic acid affects the expression of genes involved in cholesterol metabolism. It has been found to significantly reduce the protein and mRNA expression of HMGCR in HepG2 cells. tandfonline.com This downregulation is not isolated to HMGCR; the expression of its upstream regulator, Sterol regulatory element-binding protein-2 (SREBP-2), is also diminished by oleanolic acid. tandfonline.com SREBPs are crucial transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. nih.govyoutube.com By suppressing SREBP-2, oleanolic acid effectively curtails the transcription of genes essential for cholesterol production. tandfonline.com
Table 1: Effect of this compound on HMGCR Activity
| Concentration of this compound | Inhibition of HMGCR Enzyme Activity |
|---|---|
| 10 μM | ~20% |
| 100 μM | ~76% |
Studies in Hyperlipidemic Animal Models (e.g., LDLR-/- mice)
The lipid-lowering effects of this compound have been investigated in various hyperlipidemic animal models, including low-density lipoprotein receptor knockout (LDLR-/-) mice, which are genetically predisposed to developing high cholesterol levels and atherosclerosis. In these models, treatment with oleanolic acid has been shown to favorably alter the lipid profile.
In LDLR-/- mice, administration of oleanolic acid resulted in a significant reduction in serum triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C). nih.gov Concurrently, a marked increase in high-density lipoprotein cholesterol (HDL-C) was observed. nih.gov These findings suggest a potent anti-hyperlipidemic effect. The beneficial impact of oleanolic acid on lipid parameters was also reflected in the liver, where it influenced the expression of genes involved in cholesterol biosynthesis. nih.gov
Further studies in other animal models of hyperlipidemia have corroborated these findings, demonstrating that oleanolic acid can significantly lower total cholesterol (TC), TG, and LDL-C levels. nih.gov The mechanism underlying these effects is believed to involve the regulation of lipid metabolism genes. nih.gov
Table 2: Effects of this compound in LDLR-/- Mice
| Parameter | Effect of this compound Treatment |
|---|---|
| Serum Triglycerides (TG) | Significantly Reduced |
| Serum LDL-C | Significantly Reduced |
| Serum HDL-C | Markedly Increased |
Neuroprotective Activities of this compound
Enhancement of Remyelination (e.g., PLP, MBP, MAG gene expression)
A derivative of this compound, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has demonstrated significant potential in promoting remyelination in preclinical models of multiple sclerosis. nih.gov In studies utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with OPCA led to a significant elevation in the expression of genes crucial for the development and structure of the myelin sheath. nih.gov
Specifically, the mRNA and protein levels of key myelin-related genes, including Proteolipid protein (PLP), Myelin basic protein (MBP), and Myelin-associated glycoprotein (MAG), were significantly upregulated in the brains of OPCA-treated EAE mice. nih.gov This upregulation of myelin antigens suggests that OPCA can stimulate the processes of myelin repair and reconstruction, which are critical for restoring nerve function in demyelinating diseases. nih.gov The expression of both PLP and MBP proteins was observed to be upregulated by approximately two-fold with OPCA treatment. nih.gov
Table 3: Impact of an this compound Derivative (OPCA) on Myelin-Related Gene Expression in EAE Models
| Gene/Protein | Effect of OPCA Treatment | Fold Change |
|---|---|---|
| PLP (Proteolipid protein) | Significantly Up-regulated | ~2-fold (protein) |
| MBP (Myelin basic protein) | Significantly Up-regulated | ~2-fold (protein) |
| MAG (Myelin-associated glycoprotein) | Significantly Elevated | Not specified |
Preservation of Blood-Brain Barrier Integrity
This compound and its derivatives have been shown to protect the integrity of the blood-brain barrier (BBB) in various models of neurological injury and disease. In the EAE mouse model, treatment with OPCA protected against changes in the brain, including the maintenance of BBB integrity. nih.govnih.gov This protective effect is partly attributed to the suppression of matrix metallopeptidase 9 (MMP9) expression, an enzyme linked to the degradation of the extracellular matrix and BBB breakdown. nih.gov By preventing leukocyte infiltration into the central nervous system, OPCA helps to preserve the barrier function. nih.gov
In a different context, in a rat model of subarachnoid hemorrhage (SAH), oleanolic acid demonstrated a significant ability to reduce the permeability of the BBB and alleviate subsequent brain edema. nih.gov This was achieved by increasing the expression of tight junction and adherent junction proteins, which are essential components of the BBB. nih.gov The underlying mechanism in this model was linked to the inhibition of the p38 MAPK/VEGF/Src signaling pathway, which is involved in BBB disruption following SAH. nih.gov
Attenuation of Neuroinflammation
This compound exhibits potent anti-inflammatory effects within the central nervous system, primarily by modulating the activity of microglial cells, the resident immune cells of the brain. nih.govfrontiersin.orgnih.gov Overactivation of microglia contributes to neuroinflammation through the release of various inflammatory mediators. nih.gov
Studies have shown that oleanolic acid can attenuate the activation of microglial cells. frontiersin.orgnih.gov In a rat model of Parkinson's disease, pre-treatment with oleanolic acid decreased microglial activation in the striatum. frontiersin.org In vitro, oleanolic acid pretreatment of BV2 microglial cells inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as nitric oxide (NO). nih.gov This was associated with the downregulation of the genes encoding these inflammatory mediators. nih.gov Furthermore, derivatives of oleanolic acid have been found to significantly reduce the protein and mRNA levels of MS-related inflammatory genes like CCL5, TNF-α, and IL6 in the brains of EAE mice. nih.gov
Studies in Experimental Autoimmune Encephalomyelitis (EAE) Models
The therapeutic potential of this compound and its derivatives has been extensively studied in the experimental autoimmune encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. nih.govknu.ac.krnih.gov
In MOG35–55-induced EAE in mice, treatment with an oleanolic acid derivative, OPCA, demonstrated a multifaceted therapeutic effect. nih.gov This included not only the stimulation of remyelination and preservation of the blood-brain barrier as detailed above, but also a significant reduction in neuroinflammation. nih.govnih.gov OPCA treatment led to a substantial decrease in pro-inflammatory cytokines in the serum of treated EAE animals. nih.govnih.gov Furthermore, it was observed that the promoter regions for most inflammatory regulators were hypermethylated following OPCA treatment, suggesting an epigenetic mechanism for its anti-inflammatory action. nih.govnih.gov Another study using oleanolic acid acetate (B1210297) (OAA) in an EAE model showed that it could reverse pathological changes, including hind limb paralysis and inflammatory cell infiltration in the spinal cord, by modulating Toll-like receptor 2 (TLR2) signaling. knu.ac.krnih.gov These findings collectively support the potential of oleanolic acid and its derivatives as therapeutic candidates for demyelinating and neuroinflammatory diseases. nih.govnih.gov
Antimicrobial Efficacy of this compound
This compound, a pentacyclic triterpenoid (B12794562), has demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, anti-leishmanial, and nematicidal effects. Its efficacy against various pathogens, coupled with its ability to disrupt microbial growth and viability, underscores its potential as a natural antimicrobial agent.
Antibacterial Activity
This compound has exhibited inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.
Bacillus subtilis : This Gram-positive bacterium has been shown to be susceptible to this compound, with a reported Minimum Inhibitory Concentration (MIC) of 8 μg/mL.
Pseudomonas aeruginosa : While generally more resistant, this compound has demonstrated activity against this Gram-negative opportunistic pathogen, with a reported MIC of 256 μg/mL. Some derivatives of oleanolic acid have shown the ability to disrupt the outer membrane of P. aeruginosa.
Escherichia coli : Studies have indicated that this compound can moderately affect the efflux pumps of E. coli, which can interfere with its viability. It has also been observed to induce a heat-shock response in this bacterium by altering the synthesis of DnaK.
Streptococcus pyogenes : Research on the direct antibacterial activity of oleanolic acid against Streptococcus pyogenes is limited. However, studies on other natural compounds have shown varying MICs against this bacterium, suggesting potential for further investigation into oleanolic acid's effects.
Bacillus cereus : this compound has shown efficacy against this Gram-positive bacterium, with reported MIC values ranging from 6.25 to 8.00 μg/mL.
Staphylococcus aureus : This significant human pathogen, including methicillin-resistant strains (MRSA), has been a key target for studies on oleanolic acid. The compound has demonstrated notable antibacterial activity, with MICs reported to be 8 μg/mL for methicillin-susceptible S. aureus and 64 μg/mL for MRSA.
Porphyromonas gingivalis : As a key pathogen in periodontal disease, P. gingivalis has been shown to be susceptible to this compound. A study reported a MIC of 25 µg/mL against this bacterium, suggesting its potential in oral healthcare. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterium | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive | 8 µg/mL |
| Pseudomonas aeruginosa | Gram-negative | 256 µg/mL |
| Escherichia coli | Gram-negative | - |
| Streptococcus pyogenes | Gram-positive | - |
| Bacillus cereus | Gram-positive | 6.25 - 8.00 µg/mL |
| Staphylococcus aureus (MSSA) | Gram-positive | 8 µg/mL |
| Staphylococcus aureus (MRSA) | Gram-positive | 64 µg/mL |
| Porphyromonas gingivalis | Gram-negative | 25 µg/mL nih.gov |
Anti-Leishmanial Activity
This compound has shown significant activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. Its leishmanicidal effects have been observed against both the promastigote and amastigote stages of the parasite.
Leishmania infantum : this compound has demonstrated efficacy against L. infantum, with a reported IC50 value of 0.999 µg/mL against the amastigote form. nih.gov Another study reported IC50 values of 65.93 ± 15.12 μM for promastigotes and 64.08 ± 23.52 μM for amastigotes. frontiersin.org
Leishmania amazonensis : The compound has also shown activity against L. amazonensis. One study reported an IC50 of 40.46 ± 14.21 μM against promastigotes and 38.45 ± 12.05 μM against amastigotes. frontiersin.org
Leishmania braziliensis : Potent leishmanicidal effects have been observed against L. braziliensis, with IC50 values of 30.47 ± 6.35 μM for promastigotes and 68.75 ± 16.55 μM for amastigotes. frontiersin.org
The mechanism of its anti-leishmanial action is suggested to involve the inhibition of the parasite's sterol 14α-demethylase (CYP51), an enzyme crucial for the ergosterol (B1671047) synthesis pathway. frontiersin.org
Table 2: Anti-Leishmanial Activity of this compound
| Leishmania Species | Parasite Stage | IC50 |
|---|---|---|
| Leishmania infantum | Amastigote | 0.999 µg/mL nih.gov |
| Leishmania infantum | Promastigote | 65.93 ± 15.12 µM frontiersin.org |
| Leishmania infantum | Amastigote | 64.08 ± 23.52 µM frontiersin.org |
| Leishmania amazonensis | Promastigote | 40.46 ± 14.21 µM frontiersin.org |
| Leishmania amazonensis | Amastigote | 38.45 ± 12.05 µM frontiersin.org |
| Leishmania braziliensis | Promastigote | 30.47 ± 6.35 µM frontiersin.org |
| Leishmania braziliensis | Amastigote | 68.75 ± 16.55 µM frontiersin.org |
Nematicidal Activity
Meloidogyne incognita : this compound and its derivatives have been investigated for their in vivo nematicidal activity against the root-knot nematode Meloidogyne incognita. Certain derivatives of oleanolic acid demonstrated approximately 90% inhibition of the nematode at a concentration of 0.125% after 72 hours, indicating their potential for use in nematode control. nih.gov
Anti-Biofilm Formation
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. This compound has demonstrated the ability to interfere with biofilm formation by various bacteria. For instance, derivatives of oleanolic acid have shown efficacy in inhibiting biofilm formation by Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA). These compounds were found to reduce biofilm formation by 66% and 87% for MRSA, respectively.
Immunomodulatory Effects of this compound
This compound and its derivatives have been shown to possess significant immunomodulatory properties, primarily through their anti-inflammatory effects. These compounds can modulate various signaling pathways involved in the inflammatory response.
One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation and translocation of NF-κB to the nucleus, oleanolic acid can suppress the production of inflammatory mediators. nih.gov
Furthermore, oleanolic acid has been found to influence the mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38. nih.gov These pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. By modulating MAPK signaling, oleanolic acid can exert its anti-inflammatory and other cellular effects. Studies have shown that oleanolic acid can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.gov
Anti-Hypertensive Properties of this compound
Preclinical studies have suggested that this compound possesses anti-hypertensive properties, acting through various molecular mechanisms to promote vasodilation and reduce blood pressure.
A key mechanism is its effect on nitric oxide (NO) production. This compound has been shown to enhance the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. google.com NO is a potent vasodilator that plays a critical role in regulating vascular tone and blood pressure. The relaxing response to oleanolic acid is reduced in the presence of a nitric oxide synthase inhibitor, further supporting this mechanism. google.com
Additionally, oleanolic acid has been found to inhibit the proliferation of vascular smooth muscle cells (VSMCs). nih.govnih.gov Aberrant proliferation of VSMCs contributes to the thickening of arterial walls and the development of hypertension and atherosclerosis. By suppressing VSMC proliferation, oleanolic acid may help to maintain vascular health and lower blood pressure. nih.govnih.gov
Effects on Systolic Blood Pressure and Cardiac Lipid Peroxidation
This compound, commonly known as oleanolic acid, has demonstrated notable cardioprotective effects in preclinical studies, particularly concerning the regulation of blood pressure and mitigation of oxidative stress in cardiac tissue. Research has shown its potential to normalize elevated systolic blood pressure and reduce cardiac lipid peroxidation, a key indicator of oxidative damage.
In a study involving a doxorubicin-induced cardiotoxicity model in rats, the administration of oleanolic acid effectively countered the significant increase in systolic, diastolic, and mean arterial pressures caused by the toxic agent. nih.gov Treatment with oleanolic acid was observed to normalize these hemodynamic parameters. nih.gov This antihypertensive effect is supported by other research indicating that oleanolic acid can help maintain blood pressure homeostasis. nih.gov
Concurrently, oleanolic acid addresses the issue of cardiac lipid peroxidation. In the same doxorubicin-induced cardiotoxicity model, a marked increase in malondialdehyde (MDA), a primary marker of lipid peroxidation, was observed in the cardiac tissue of affected rats. nih.gov Treatment with oleanolic acid significantly reduced the levels of MDA, indicating a potent antioxidant effect and a reduction in oxidative stress within the heart muscle. nih.gov This action is crucial as excessive lipid peroxidation can lead to cellular damage and contribute to cardiovascular dysfunction. The compound's ability to upregulate anti-oxidative stress capacity is a key mechanism behind these protective effects. nih.gov
Table 1: Effects of this compound on Hemodynamic and Oxidative Stress Parameters
| Parameter | Animal Model | Observation | Finding |
|---|---|---|---|
| Systolic Arterial Pressure | Doxorubicin-treated rats | Increased pressure post-doxorubicin | Oleanolic acid treatment normalized systolic pressure. nih.gov |
| Mean Arterial Pressure | Doxorubicin-treated rats | Increased pressure post-doxorubicin | Oleanolic acid treatment normalized mean arterial pressure. nih.gov |
| Cardiac Malondialdehyde (MDA) | Doxorubicin-treated rats | Increased MDA levels indicating lipid peroxidation | Oleanolic acid treatment reduced the increase in MDA. nih.gov |
Role of Nitric Oxide Releasing Action
The cardiovascular benefits of this compound are significantly linked to its influence on nitric oxide (NO) signaling pathways. Nitric oxide is a critical molecule for vasodilation and maintaining vascular homeostasis. Preclinical evidence suggests that oleanolic acid promotes vasodilation by modulating NO availability.
Studies have shown that oleanolic acid can diminish vascular resistance by promoting the release of nitric oxide. nih.gov The vasorelaxant effect of the compound has been demonstrated in isolated rat vessels. nih.gov This response is mechanistically tied to the nitric oxide synthase (NOS) enzyme. A patent for the use of oleanolic acid as a vasodilator agent notes that its relaxing effect on aortic contractions is reduced in the presence of a nitric oxide synthase inhibitor, confirming the dependency of its action on the NO pathway. google.com
Furthermore, oleanolic acid appears to enhance vascular homeostasis by increasing the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels. nih.gov It has also been found to prevent hypertension in rats by suppressing the catabolism (breakdown) of NO, thereby increasing its bioavailability for vasodilation. nih.gov This dual action—promoting NO production and preventing its degradation—underpins its role in maintaining normal blood pressure and endothelial function. nih.gov It is important to distinguish this from the compound's anti-inflammatory effects, where it can inhibit inducible nitric oxide synthase (iNOS) to reduce inflammatory damage. mdpi.comnih.gov
Table 2: Molecular Mechanisms of this compound on Nitric Oxide Pathways
| Molecular Target/Process | Effect | Outcome |
|---|---|---|
| Nitric Oxide (NO) | Promotes release | Diminished vascular resistance. nih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) | Increases expression | Improved high blood pressure. nih.gov |
| Nitric Oxide (NO) Catabolism | Suppresses | Prevention of hypertension. nih.gov |
| Vasodilator Response | Dependent on NO synthase | Relaxing response is reduced by NOS inhibitors. google.com |
Anti-Osteoporotic Activities of this compound
This compound has been identified as a promising agent for bone health, with preclinical studies demonstrating significant anti-osteoporotic activities. Its effects are primarily attributed to the inhibition of bone resorption and modulation of mineral metabolism.
In an in vivo model of postmenopausal osteoporosis using ovariectomised (OVX) mice, oral administration of oleanolic acid led to significant improvements in bone health. nih.gov The compound was shown to increase bone mineral density and enhance the micro-architectural properties of bone. nih.gov Furthermore, it demonstrated a positive effect on calcium balance by reducing urinary calcium excretion. nih.gov This suggests that oleanolic acid helps in the retention of calcium, a critical component for bone strength. The study also highlighted that these osteoprotective effects were associated with the modulation of vitamin D metabolism, specifically by increasing the expression of the renal enzyme CYP27B1, which is responsible for producing the active form of vitamin D. nih.gov
The molecular mechanism underlying its anti-osteoporotic action involves the regulation of osteoclasts, the cells responsible for bone breakdown. Oleanolic acid and its derivatives have been shown to reduce the formation of osteoclast-like multinucleated cells. nih.gov It exerts anti-osteoclastogenic effects by interfering with the RANKL signaling pathway. nih.gov RANKL is a key protein required for the formation and activation of osteoclasts; by inhibiting this pathway, oleanolic acid effectively suppresses bone resorption, thereby protecting against bone loss. nih.gov
Table 3: Research Findings on the Anti-Osteoporotic Effects of this compound
| Parameter | Animal Model | Effect of Oleanolic Acid | Associated Molecular Mechanism |
|---|---|---|---|
| Bone Mineral Density | Ovariectomised (OVX) Mice | Significantly increased | Modulation of vitamin D metabolism. nih.gov |
| Bone Micro-architecture | Ovariectomised (OVX) Mice | Improved properties | Inhibition of osteoclast formation. nih.gov |
| Urinary Calcium Excretion | Ovariectomised (OVX) Mice | Reduced | Enhanced calcium balance. nih.gov |
| Osteoclast Formation | In vitro co-culture system | Reduced formation of osteoclast-like cells | Inhibition of the RANKL signaling pathway. nih.govnih.gov |
Antiviral Properties of this compound
This compound and its derivatives have demonstrated a broad spectrum of antiviral activities against several pathogenic viruses. nih.govresearchgate.net The mechanisms of action often involve the inhibition of viral entry into host cells or interference with viral replication processes.
Research has documented the efficacy of oleanolic acid against various viruses, including Human Immunodeficiency Virus (HIV), influenza virus, hepatitis B and C viruses, and herpes viruses. nih.govresearchgate.net The anti-HIV activity of its derivatives has been attributed to the inhibition of HIV-1 replication. nih.gov In the case of herpes simplex virus, oleanolic acid has shown activity against both HSV-1 (EC₅₀ = 6.8 µg/mL) and HSV-2 (EC₅₀ = 7.8 µg/mL). nih.gov
A significant body of research has focused on its activity against the influenza virus. Oleanolic acid has been found to act as an influenza virus entry inhibitor. nih.govresearchgate.net The mechanism involves preventing the virus from binding to host cells by interacting with the influenza virus hemagglutinin (HA) protein, which is essential for the initial stages of infection. nih.govresearchgate.net A derivative of oleanolic acid with a six-carbon chain and a terminal hydroxyl group showed particularly potent anti-influenza activity against the A/WSN/33 (H1N1) strain, with an IC₅₀ value of 2.98 µM. researchgate.net Further biophysical assays confirmed that a related derivative binds tightly to the HA protein, substantiating this mechanism of action. researchgate.net
Table 4: Antiviral Activity of this compound and Its Derivatives
| Virus | Strain/Type | Activity/Potency | Mechanism of Action |
|---|---|---|---|
| Influenza A Virus | A/WSN/33 (H1N1) | IC₅₀ = 2.98 µM (for a derivative) | Inhibits viral entry by binding to hemagglutinin (HA) protein. nih.govresearchgate.net |
| Human Immunodeficiency Virus | HIV-1 | Inhibits replication | Interferes with viral replication cycle. nih.gov |
| Herpes Simplex Virus 1 | HSV-1 | EC₅₀ = 6.8 µg/mL | Not specified in detail. nih.gov |
| Herpes Simplex Virus 2 | HSV-2 | EC₅₀ = 7.8 µg/mL | Not specified in detail. nih.gov |
Structure Activity Relationship Sar Studies of Olean 12 En 28 Oic Acid and Its Derivatives
Influence of Functional Group Modifications on Biological Efficacy
The biological activity of olean-12-en-28-oic acid derivatives is highly dependent on the nature and position of functional groups on the triterpenoid (B12794562) backbone. The three primary sites for chemical modification are the C-3 hydroxyl group, the C-12-C-13 double bond, and the C-28 carboxyl group. mdpi.com
Modifications at the C-3 position have been shown to significantly impact cytotoxicity and other activities. For instance, acetylation of the C-3 hydroxyl group has been explored, and in some cases, has led to enhanced biological effects. mdpi.com The introduction of an oxime group at C-3, followed by acylation, has also been shown to effectively improve cytotoxic activity in in-vitro studies. nih.gov Furthermore, the addition of long alkyl chains or aromatic rings at the C-3 position has been investigated to enhance hypoglycemic activity. mdpi.com
The C-28 carboxyl group is another critical site for modification. Esterification or amidation at this position can modulate the compound's polarity and, consequently, its pharmacokinetic and pharmacodynamic properties. For example, the modification of the C-28 carboxylic acid to an N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)formamide moiety was found to significantly increase antibacterial activity against Listeria monocytogenes. mdpi.com Conversely, the presence of a free C-28 carboxylic acid moiety appears to be important for significant activity against Bacillus cereus. mdpi.com The synthesis of glucoconjugates of oleanolic acid, linked via a triazole moiety or an ester function at C-28, has yielded potent inhibitors of glycogen (B147801) phosphorylase. nih.gov
Modifications involving the A-ring and other parts of the pentacyclic structure have also yielded potent derivatives. A notable example is the synthetic oleanane (B1240867) triterpenoid 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), which is significantly more potent than the parent oleanolic acid in various biological assays. mdpi.comnih.gov Further modifications of CDDO at the C-17 position have led to derivatives like CDDO-Me (bardoxolone methyl) and CDDO-Im, with distinct activity profiles. encyclopedia.pub
The following table summarizes the influence of some functional group modifications on the biological activity of this compound derivatives.
| Modification Site | Functional Group Modification | Resulting Biological Activity | Reference |
| C-3 | Acetylation | Enhanced biological effects | mdpi.com |
| C-3 | Acylated oxime | Improved in-vitro cytotoxic activity | nih.gov |
| C-3 | Long alkyl chains or aromatic rings | Enhanced hypoglycemic activity | mdpi.com |
| C-28 | N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)formamide | Increased antibacterial activity against L. monocytogenes | mdpi.com |
| C-28 | Glucoconjugates (triazole or ester linkage) | Potent inhibition of glycogen phosphorylase | nih.gov |
| A-ring/Core | 2-cyano-3,12-dioxo-1,9-dien | Potent differentiating, antiproliferative, and anti-inflammatory activity | mdpi.comnih.gov |
| C-17 (of CDDO) | Methyl ester (CDDO-Me) or Imidazolide (B1226674) (CDDO-Im) | Distinct activity profiles | encyclopedia.pub |
Impact of Stereochemistry on Pharmacological Activity
The stereochemistry of the oleanane scaffold is a critical determinant of its pharmacological activity. The rigid pentacyclic structure possesses multiple chiral centers, and the spatial arrangement of substituents significantly influences how these molecules interact with their biological targets.
While extensive research has focused on functional group modifications, the impact of stereoisomerism is an intrinsic aspect of the SAR of these compounds. For instance, the natural 3β-hydroxy configuration is a common starting point for many synthetic derivatives, and alterations to this stereocenter can lead to a loss or change in activity. The subtle differences between oleanane-type (β-amyrin) and ursane-type (α-amyrin) triterpenoids, which differ only in the stereochemistry of the methyl groups on the E-ring, can lead to distinct biological activities, although they often share similar pharmacological profiles. scispace.comresearchgate.net
Further investigation into the synthesis and biological evaluation of stereoisomers of active this compound derivatives is an area that holds potential for the discovery of novel therapeutic agents with improved selectivity and efficacy.
Identification of Key Pharmacophore Features
Through extensive SAR studies, key pharmacophore features of this compound derivatives have been identified for various biological activities. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.
For neuritogenic activity , SAR studies on a series of novel derivatives indicated that the number and position of hydroxyl groups on an attached phenyl ring and the triterpene moiety, as well as the length of the linker chain, are critical. nih.gov
In the context of glycogen phosphorylase inhibition , a key pharmacophore includes the triterpene scaffold for hydrophobic interactions and a glucose moiety attached at C-28, which likely interacts with the active site of the enzyme. nih.gov
For cytotoxic and anticancer activity , the presence of electron-withdrawing groups on the A-ring, such as in CDDO, appears to be a crucial feature for high potency. mdpi.comnih.gov The ability to act as a Michael acceptor is a key characteristic of some of the most potent anticancer derivatives.
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking have become indispensable tools in the study of this compound derivatives, providing insights into their mechanisms of action and guiding the design of new compounds.
Molecular docking simulations have been employed to elucidate the binding modes of this compound derivatives with various protein targets.
For glycogen phosphorylase , docking studies have explored the binding of glucoconjugates of oleanolic acid. nih.gov These studies help to visualize how the triterpene core and the attached sugar moiety fit into the enzyme's active site, explaining the observed inhibitory activity. One study designed a series of novel derivatives with long alkyl chains or aromatic rings at the C-3 position to enhance hypoglycemic activity, with one derivative showing strong inhibition of glycogen phosphorylase. mdpi.com
While specific docking studies on c-Kit with this compound derivatives are not extensively detailed in the provided search results, molecular docking is a common approach to study the interaction of small molecules with kinase domains. Such studies would typically involve docking the oleanane derivatives into the ATP-binding pocket of c-Kit to predict their binding affinity and identify key interactions that could lead to inhibition.
Predictive modeling, often based on Quantitative Structure-Activity Relationship (QSAR) studies, is used to forecast the biological activity of novel, unsynthesized derivatives of this compound. By correlating the structural features of a series of compounds with their measured biological activity, mathematical models can be developed. These models can then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates. This approach saves time and resources in the drug discovery process.
The application of these computational methods, in conjunction with traditional synthetic chemistry and biological testing, continues to drive the development of this compound-based compounds as potential therapeutic agents for a wide range of diseases.
Future Research Directions and Translational Perspectives for Olean 12 En 28 Oic Acid
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While current research has identified several molecular targets for Oleanolic Acid and its derivatives, a complete understanding of its mechanism of action requires deeper investigation. mdpi.comjmu.edu Natural and synthetic OA derivatives are known to modulate multiple signaling pathways, including those involving nuclear factor-κB (NF-κB), AKT, and signal transducer and activator of transcription 3 (STAT3). nih.gov For instance, the synthetic derivative 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me) have shown potent antitumor activities by inhibiting NF-κB. nih.govnih.gov
Future studies should aim to identify novel, direct binding partners of Oleanolic Acid to uncover primary mechanisms of action that trigger the observed downstream effects. The complexity of its effects suggests that it may interact with multiple proteins or cellular components that have not yet been characterized. Unbiased, high-throughput screening approaches could reveal unexpected molecular targets, providing new avenues for therapeutic development. Further research is needed to explore its influence on epigenetic modifications, non-coding RNAs, and other regulatory layers of cellular function that remain largely unexplored. A comprehensive mapping of its interactions will be crucial for understanding its polypharmacological nature and for identifying biomarkers for patient stratification in future clinical trials.
Development of Advanced Delivery Systems for Optimized Bioactivity
A significant hurdle in the clinical translation of Oleanolic Acid is its poor aqueous solubility and low bioavailability, which limits its therapeutic efficacy. acs.orgmdpi.com The development of advanced delivery systems is therefore a critical area of research. Novel drug delivery approaches based on nanocarriers such as nanoparticles, liposomes, and microemulsions have shown promise in improving the solubility and bioavailability of phytomedicines like Oleanolic Acid. mdpi.com
Recent studies have explored the use of cell-penetrating peptides (CPPs) to enhance the delivery of OA into target cells. For example, a short peptide known as p10 was shown to bind to OA and significantly improve its delivery into cultured hepatic stellate cells, which are key in the progression of liver fibrosis. acs.org This enhanced delivery resulted in a greater reduction of fibrogenic protein synthesis and cell migration compared to OA alone. acs.org Future research should focus on designing and optimizing targeted delivery systems that can specifically deliver Oleanolic Acid to diseased tissues or cells, thereby increasing its local concentration and efficacy while minimizing potential systemic effects. The investigation of stimuli-responsive systems that release the compound in response to specific physiological cues (e.g., pH, enzymes) within the target microenvironment also represents a promising direction.
Exploration of Synergistic Therapeutic Combinations with Olean-12-en-28-oic Acid
The multifunctional nature of Oleanolic Acid makes it an excellent candidate for combination therapies. nih.gov Combining OA with existing therapeutic agents could lead to synergistic effects, allowing for lower doses of conventional drugs and potentially reducing toxicity and drug resistance. In cancer therapy, OA has been shown to exhibit synergistic cytotoxic effects when combined with 5-fluorouracil (B62378) in pancreatic cancer cells. nih.gov Similarly, its synthetic derivative, CDDO-Me, enhances apoptosis induced by TNF and other chemotherapeutic agents. nih.gov
In the context of metabolic diseases, Oleanolic Acid has demonstrated synergistic actions with antidiabetic drugs like metformin. nih.gov Future research should systematically explore and validate synergistic combinations of Oleanolic Acid and its derivatives with a wide range of therapeutic agents for various diseases. Mechanistic studies are needed to understand the molecular basis of these synergistic interactions. Such investigations could reveal how OA modulates pathways that sensitize cells to other drugs, for example, by inhibiting drug efflux pumps or by interfering with pro-survival signaling pathways. nih.gov
| Disease Area | Combination Agent | Observed Synergistic Effect |
| Pancreatic Cancer | 5-fluorouracil | Enhanced cytotoxic effect in Panc-28 cells. nih.gov |
| Leukemia | Adriamycin | Reversal of multidrug resistance in CCRF-VCR1000 cells. nih.gov |
| Type 2 Diabetes | Metformin | Complimentary actions to manage hyperglycemia. nih.gov |
| Inflammation | Aspirin (B1665792) (ASP) | Enhanced downregulation of NF-κB expression and activation in HepG2 cells. nih.gov |
Innovative Synthetic Strategies for Enhanced Potency and Selectivity
Chemical modification of the Oleanolic Acid scaffold has been a fruitful strategy for generating derivatives with enhanced potency and improved pharmacological profiles. nih.govnih.gov A large number of synthetic triterpenoids have been developed to increase bioactivity. nih.govencyclopedia.pub One of the most promising is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which has advanced to clinical trials. nih.govaacrjournals.orgnih.gov Other synthetic derivatives, such as Olean-12-Eno[2,3-c] nih.govmdpi.comCurrent time information in Cattaraugus County, US. oxadiazol-28-oic acid (OEOA), have been shown to effectively block the proliferation of human leukemia cells, a context where the parent compound is ineffective. plos.org
Future synthetic strategies should focus on structure-activity relationship (SAR) studies to guide the rational design of novel analogues with higher potency and greater selectivity for specific molecular targets. Innovations in synthetic chemistry, such as the use of biocatalysis and flow chemistry, could facilitate the efficient and sustainable production of these complex molecules. nih.govmdpi.com For example, biotransformation using microorganisms like Fusarium lini has produced hydroxylated metabolites of OA with enhanced α-glucosidase inhibition properties. mdpi.com The synthesis of hybrid molecules, where Oleanolic Acid is conjugated with other pharmacologically active moieties like non-steroidal anti-inflammatory drugs (NSAIDs), is another promising avenue to create multifunctional drugs with unique therapeutic properties. nih.govnih.gov
Examples of Synthetic Oleanolic Acid Derivatives:
2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO): Potent anti-inflammatory and antiproliferative agent. aacrjournals.orgnih.gov
Olean-12-Eno[2,3-c] nih.govmdpi.comCurrent time information in Cattaraugus County, US. oxadiazol-28-oic acid (OEOA): Induces G1 cell cycle arrest and differentiation in human leukemia cell lines. plos.org
3-hydroxyiminothis compound morpholide: An OA oxime with anti-cancer activity. nih.gov
Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL): Targets multidrug resistance in leukemia cells. nih.gov
Research into Novel Biological Activities and Therapeutic Applications
While much of the research on Oleanolic Acid has focused on its anti-cancer and anti-inflammatory roles, emerging evidence suggests its potential in other therapeutic areas. nih.gov Its neuroprotective effects, for instance, are a growing area of interest. The derivative CDDO has been shown to protect rat brain hippocampal neurons from cell death induced by β-amyloid, suggesting a potential role in neurodegenerative diseases. aacrjournals.org Furthermore, derivatives of OA are being investigated for their potential in treating autoimmune diseases like multiple sclerosis. acs.orgnih.gov
Future research should systematically screen Oleanolic Acid and its library of derivatives against a broad range of biological targets and disease models to uncover novel therapeutic applications. Areas worth exploring include its potential as an antiviral, antibacterial, or antifungal agent, as well as its utility in cardiovascular diseases and metabolic syndrome. nih.govnih.govresearchgate.net Investigating its effects on processes like cellular senescence, autophagy, and tissue regeneration could open up entirely new fields of application for this versatile natural product.
Mechanistic Studies on Specific Tissue or Cell-Type Responses to this compound
The biological effects of Oleanolic Acid can vary significantly depending on the cellular context. For example, certain OA oxime conjugates with diclofenac (B195802) were found to induce the expression of the transcription factor Nrf2 in immortalized normal hepatocytes, while having the opposite effect in HepG2 hepatoma cells. nih.gov This highlights the need for detailed mechanistic studies to understand how different cell types and tissues respond to the compound.
Future investigations should employ advanced cell and molecular biology techniques to dissect the cell-type-specific responses to Oleanolic Acid. This includes studying its effects on primary cells isolated from different tissues, as well as using sophisticated co-culture and organoid models that better recapitulate the in vivo environment. Understanding these specific responses is crucial for predicting both the therapeutic efficacy and potential off-target effects of OA-based therapies in a whole-organism context. For example, while the derivative OEOA inhibits the proliferation of various leukemia cell lines, it does not suppress the growth of primary human neonatal keratinocytes, indicating a degree of cancer cell selectivity. plos.org
Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in Research
The advent of high-throughput "omics" technologies offers a powerful, unbiased approach to comprehensively understand the biological effects of Oleanolic Acid. nih.govmdpi.com These technologies can provide a global view of the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) induced by the compound. Such data can help to identify novel signaling pathways and molecular targets, elucidate mechanisms of action, and discover biomarkers of response.
Future research should fully integrate multi-omics approaches to build a holistic, systems-level understanding of how Oleanolic Acid modulates cellular physiology. mdpi.com For example, combining transcriptomic and proteomic data can reveal post-transcriptional regulatory mechanisms influenced by the compound. mdpi.com Metabolomic analysis can shed light on how Oleanolic Acid alters cellular metabolism, which is often dysregulated in diseases like cancer and diabetes. The application of these technologies will be instrumental in moving beyond a one-target, one-drug paradigm and embracing the polypharmacological nature of natural products like Oleanolic Acid for the development of next-generation therapeutics.
Q & A
Q. What synthetic strategies are commonly employed to prepare Olean-12-en-28-oic acid derivatives?
- Methodological Answer : Derivatives are synthesized via glycosylation, esterification, or functional group modifications. For example:
- Glycosylation : 3β-[(α-L-arabinopyranosyl)oxy]this compound was synthesized by coupling the triterpenoid core with arabinose, achieving cytotoxic activity (IC₅₀ = 5.949 μg/mL against NCI-H292 cells) .
- Esterification : Methylation of the 28-carboxyl group using brominated alkanes (e.g., n-hexyl bromide) yields esters like Olean-2-ene-[2,3-b]pyrazin-12-ene-28-oic acid n-hexyl ester (yield: 80–93%) .
- Oxo-derivatives : 3-Oxo-2-[2-trifluoromethylbenzylidenyl]this compound derivatives were synthesized via aldol condensation, confirmed by ¹H/¹³C NMR and ESI-MS .
Table 1 : Representative Derivatives and Yields
| Derivative | Yield (%) | Key Modification | Reference |
|---|---|---|---|
| 3β-Arabinopyranosyl derivative | 75–85 | Glycosylation | |
| 5'-Methyl pyrazine ester | 90–93 | Esterification | |
| 3-Oxo-trifluoromethylbenzylidenyl | 80–88 | Aldol condensation |
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, 3-Oxo derivatives show characteristic carbonyl signals at δ ~200 ppm in ¹³C NMR .
- ESI-MS : Confirms molecular weight (e.g., m/z 468.71 for methyl 3-oxo-olean-12-en-28-oate) .
- 2D-NMR (INADEQUATE) : Resolves complex structures, as used for entagenic acid (3β,15α,16α-trihydroxy-18β-olean-12-en-28-oic acid) .
Q. What in vitro models are used to evaluate anticancer activity?
- Methodological Answer :
- Cell Lines : HepG2 (liver), MCF-7 (breast), and Caco-2 (colon) cancer cells are standard models .
- Assay Protocol :
Treat cells with derivatives (e.g., 2α-hydroxy-3β-{[(2E)-3-phenylpropenoyl]oxy}this compound).
Measure antiproliferative activity via MTT/WST-1 assays after 48–72 hours.
Calculate IC₅₀ values using dose-response curves .
Advanced Research Questions
Q. How can structural ambiguities in complex derivatives be resolved?
- Methodological Answer :
- 2D-NMR Techniques : Use COSY, HSQC, and HMBC to assign connectivity. For instance, INADEQUATE confirmed the stereochemistry of entagenic acid .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
- Comparative Analysis : Cross-reference spectral data with known derivatives (e.g., arjunolic acid vs. hederagenin) .
Q. How to address contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
- 2α-Hydroxylation enhances activity against MCF-7 cells .
- Glycosylation at C-3β improves solubility and cytotoxicity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay sensitivity) .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- Prodrug Design : Esterification (e.g., methyl or n-propyl esters) enhances bioavailability .
- Glycosylation : Improves water solubility and target specificity .
- Nanoparticle Encapsulation : Use liposomal carriers to reduce off-target toxicity .
Q. How to design a high-throughput screening (HTS) pipeline for novel derivatives?
- Methodological Answer :
Library Synthesis : Use combinatorial chemistry to generate diverse derivatives (e.g., acyloxy, glycosyl, or pyrazine-modified) .
Primary Screening : Test cytotoxicity against a panel of cancer cell lines at 10 μM.
Secondary Assays : Validate hits via apoptosis/necrosis markers (e.g., Annexin V/PI staining).
Tertiary Analysis : Perform SAR and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .
Data Contradiction Analysis
- Example : Discrepancies in IC₅₀ values for similar derivatives may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
